Technical Documentation Center

Methyl 4,5-dichloropicolinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4,5-dichloropicolinate
  • CAS: 1256834-28-2

Core Science & Biosynthesis

Foundational

"Methyl 4,5-dichloropicolinate" chemical properties

An In-depth Technical Guide to Methyl 4,5-Dichloropicolinate: Properties, Synthesis, and Applications Introduction Methyl 4,5-dichloropicolinate is a halogenated pyridine derivative that serves as a highly versatile and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4,5-Dichloropicolinate: Properties, Synthesis, and Applications

Introduction

Methyl 4,5-dichloropicolinate is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, offers multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it a crucial intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Researchers and development professionals utilize this compound as a scaffold to construct novel active ingredients, leveraging the inherent biological activity associated with the pyridine core.[2] This guide provides a comprehensive technical overview of its chemical properties, synthetic routes, core reactivity, and principal applications, offering field-proven insights for scientists in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a chemical intermediate are critical for its effective use in synthesis. The key identifiers for Methyl 4,5-dichloropicolinate are summarized below.

Table 1: Chemical Identity of Methyl 4,5-Dichloropicolinate

Identifier Value Source
CAS Number 1256834-28-2 [3][4]
Molecular Formula C₇H₅Cl₂NO₂ [3][4]
Molecular Weight 206.03 g/mol [3]
IUPAC Name Methyl 4,5-dichloropyridine-2-carboxylate
Synonyms 2-Pyridinecarboxylic acid, 4,5-dichloro-, methyl ester [3]

| SMILES | COC(=O)C1=NC=C(C(=C1)Cl)Cl |[3] |

The physicochemical properties of the compound dictate its behavior in different solvent systems and reaction conditions. While specific experimental data for melting and boiling points are not widely published, computational data and properties of analogous structures provide valuable insights.

Table 2: Physicochemical Properties of Methyl 4,5-Dichloropicolinate

Property Value Notes Source
Appearance Typically a solid Based on related compounds and vendor information. [1]
Solubility Low in water; Soluble in organic solvents (e.g., DCM, Chloroform) Inferred from the properties of the isomeric methyl 2,5-dichloropyridine-4-carboxylate. [1]
Topological Polar Surface Area (TPSA) 39.19 Ų Computational data. [3]

| LogP (Octanol-Water Partition Coefficient) | 2.175 | Computational data, indicating moderate lipophilicity. |[3] |

Synthesis and Reactivity

The utility of Methyl 4,5-dichloropicolinate stems from its accessibility through established synthetic methods and its predictable reactivity, which allows for controlled molecular elaboration.

Synthetic Pathways

The most direct and common method for synthesizing Methyl 4,5-dichloropicolinate is through the esterification of its corresponding carboxylic acid, 4,5-dichloropicolinic acid. Two primary strategies are employed, with the choice depending on the reactivity of the acid and desired reaction conditions.

  • Acid-Catalyzed Esterification: This classic method involves reacting 4,5-dichloropicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically under reflux conditions.[1] While straightforward, this equilibrium-driven reaction may require removal of water to achieve high yields.

  • Acyl Chloride Intermediate: A more robust and often higher-yielding approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.[1] Reagents like oxalyl chloride or thionyl chloride (SOCl₂) are used for this transformation, followed by the introduction of methanol to complete the esterification.[5] This method is particularly effective as it is an irreversible process that proceeds under mild conditions.

The acyl chloride pathway is often preferred in a laboratory setting for its efficiency and the ease of purification of the final product.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Reactant 4,5-Dichloropicolinic Acid Intermediate 4,5-Dichloropicolinoyl Chloride Reactant->Intermediate  Oxalyl Chloride or SOCl₂  cat. DMF, DCM Product Methyl 4,5-Dichloropicolinate Intermediate_ref->Product  Methanol (MeOH)  Room Temperature Applications_Workflow cluster_pharma Pharmaceutical R&D cluster_agro Agrochemical R&D Start Methyl 4,5-Dichloropicolinate Pharma_React S(N)Ar with Bioactive Amine Start->Pharma_React Introduce Pharmacophore Agro_React S(N)Ar with Target-Specific Nucleophile Start->Agro_React Build Toxicophore Pharma_Product Novel Drug Candidate Pharma_React->Pharma_Product Agro_Product Selective Herbicide Agro_React->Agro_Product

Caption: Role of Methyl 4,5-dichloropicolinate as a versatile intermediate.

Safety and Handling

Proper handling of Methyl 4,5-dichloropicolinate is essential in a research environment. The available safety data, including information from analogous compounds, indicates that it should be treated as a hazardous chemical.

Table 3: GHS Hazard Information

Isomer Pictogram Signal Word Hazard Statements Source
Methyl 4,5-dichloropicolinate GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed [3]

| Methyl 4-chloropicolinate (Analogue) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [6][7]|

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [7]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [5]The compound should be stored under an inert atmosphere. [4]

Conclusion

Methyl 4,5-dichloropicolinate stands out as a strategic and enabling chemical intermediate. Its well-defined reactivity, centered on the nucleophilic substitution of its chlorine atoms, provides a reliable and versatile platform for the synthesis of complex molecular targets. For researchers and scientists in the pharmaceutical and agrochemical sectors, a thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the development of next-generation active ingredients.

References

  • Pipzine Chemicals. (n.d.). methyl 2,5-dichloropyridine-4-carboxylate. Retrieved from Pipzine Chemicals website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 820890, Methyl 4-Chloropicolinate. Retrieved from PubChem. [Link]

  • Lead Sciences. (n.d.). Methyl 4,5-dichloropicolinate. CAS No: 1256834-28-2. Retrieved from Lead Sciences website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39985, Diclofop-methyl. Retrieved from PubChem. [Link]

  • PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from PubMed. [Link]

  • Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(15), 4889. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66997018, Methyl 4,5-diaminopicolinate. Retrieved from PubChem. [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 4-Chloropicolinate: Applications in Agrochemicals and Specialty Chemicals. Retrieved from Gispo website. [Link]

  • Google Patents. (n.d.). CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.

Sources

Exploratory

An In-depth Technical Guide to Methyl 4,5-dichloropicolinate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4,5-dichloropicolinate, bearing the CAS number 1256834-28-2, is a halogenated pyridine derivative that holds significant potential as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dichloropicolinate, bearing the CAS number 1256834-28-2, is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of two chlorine atoms on the pyridine ring, coupled with a methyl ester at the 2-position, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of its synthesis, reactivity, and potential applications, with a focus on providing actionable insights for researchers in the field. While direct literature on this specific compound is limited, this guide extrapolates from the well-established chemistry of related dichloropyridine and picolinate systems to provide a robust framework for its utilization.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 4,5-dichloropicolinate is fundamental for its effective use in synthesis and downstream applications.

PropertyValueSource
CAS Number 1256834-28-2[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Appearance Solid (predicted)General knowledge
Purity Typically ≥95%Supplier Data
Storage Store at 2-8°C, under an inert atmosphereSupplier Data

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. The methyl ester will present as a singlet around 3.9 ppm.

    • δ (ppm): ~8.6 (s, 1H, H-6), ~8.1 (s, 1H, H-3), ~3.9 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the chlorinated carbons (C-4 and C-5) will be influenced by the halogen atoms.

    • δ (ppm): ~164 (C=O), ~152 (C-2), ~148 (C-6), ~140 (C-4 or C-5), ~135 (C-4 or C-5), ~125 (C-3), ~53 (OCH₃).

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 205 and 207 in a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and subsequent loss of CO.

Synthesis of Methyl 4,5-dichloropicolinate

Proposed Synthetic Pathway:

A potential route starts from the commercially available 4,5-dichloropicolinic acid. Esterification of the carboxylic acid to the corresponding methyl ester is a standard and high-yielding transformation.

Synthesis of Methyl 4,5-dichloropicolinate start 4,5-Dichloropicolinic Acid product Methyl 4,5-dichloropicolinate start->product Esterification reagent Methanol (CH3OH) Thionyl Chloride (SOCl2) or Acid Catalyst (e.g., H2SO4)

A plausible synthetic route to Methyl 4,5-dichloropicolinate.

Experimental Protocol: Esterification of 4,5-Dichloropicolinic Acid

This protocol is a generalized procedure and may require optimization for this specific substrate.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-dichloropicolinic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid).

  • Addition of Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2-1.5 eq.) or a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride in situ, which is then readily esterified by methanol. Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 4,5-dichloropicolinate.

    • Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, which should match the predicted spectra.

Reactivity and Synthetic Applications

The reactivity of Methyl 4,5-dichloropicolinate is primarily dictated by the two chlorine substituents on the electron-deficient pyridine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions. The differential electronic environment of the C-4 and C-5 positions may allow for regioselective functionalization under carefully controlled conditions.

1. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atoms towards nucleophilic attack. Generally, the C-4 position in pyridine systems is more activated towards SNAr than the C-5 position. However, the steric hindrance from the adjacent chlorine at C-5 might influence the regioselectivity.

SNAr_Reactivity reactant Methyl 4,5-dichloropicolinate product4 Methyl 5-chloro-4-(nucleophil)-picolinate reactant->product4 SNAr at C4 (Major) product5 Methyl 4-chloro-5-(nucleophil)-picolinate reactant->product5 SNAr at C5 (Minor) nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2, R-SH

Predicted regioselectivity in SNAr reactions.

General Protocol for SNAr with an Amine:

  • Reaction Setup: To a solution of Methyl 4,5-dichloropicolinate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (1.1-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

2. Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at C-4 and C-5 serve as excellent handles for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.

a) Suzuki-Miyaura Coupling

This reaction allows for the formation of C-C bonds by coupling with boronic acids or their esters.

Suzuki_Coupling reactant Methyl 4,5-dichloropicolinate product Methyl 4-aryl-5-chloropicolinate or Methyl 5-aryl-4-chloropicolinate reactant->product Suzuki-Miyaura Coupling reagents Ar-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3)

General scheme for Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine Methyl 4,5-dichloropicolinate (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. Purification by column chromatography yields the desired coupled product.

b) Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with Methyl 4,5-dichloropicolinate (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the vessel. Heat the mixture to 80-120 °C with stirring. Monitor the reaction's progress.

  • Workup and Purification: Upon completion, cool the mixture, dilute it with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then concentrated and purified by column chromatography.

Potential Applications in Drug Discovery

Halogenated pyridines are privileged scaffolds in medicinal chemistry due to their ability to form halogen bonds and serve as versatile synthetic handles.[2] Methyl 4,5-dichloropicolinate, with its multiple functionalization points, can be a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The chlorine atoms can be strategically replaced to modulate the physicochemical properties of a lead compound, such as its lipophilicity, metabolic stability, and target affinity.

Safety and Handling

Methyl 4,5-dichloropicolinate is classified as harmful if swallowed (H302).[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 4,5-dichloropicolinate is a promising, yet underexplored, building block for organic synthesis and drug discovery. Its dichlorinated pyridine core offers a platform for diverse chemical modifications through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, a plausible synthetic route, and general protocols for its key transformations, empowering researchers to unlock its potential in the development of novel bioactive molecules. Further investigation into the specific reactivity and biological applications of this compound is warranted and is expected to yield valuable insights for the scientific community.

References

  • PubMed. Synthesis of 4,5-dimethoxykynuramine and its in vivo conversion to 6,7-dimethoxy-4-quinolinol. [Link]

  • Periodica Polytechnica. Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. [Link]

  • The Role of Halogenated Pyridines in Modern Drug Discovery. The Role of Halogenated Pyridines in Modern Drug Discovery. [Link]

  • Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

  • The Royal Society of Chemistry. Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. [Link]

  • ResearchGate. Bioactive compound and their biological activity. [Link]

  • ResearchGate. Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]

  • MDPI. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. [Link]

  • ResearchGate. 2.2.1 Cross-Coupling Methods for Methylation. [Link]

  • Cleanchem. MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • Google Patents.
  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • Synthesis Spotlight. Cross-(−CO)upling. [Link]

  • MDPI. Organic Compounds with Biological Activity. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • PubChem. Methyl dichlorophosphate. [Link]

  • PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

  • PubChem. Methyl 4-Chloropicolinate. [Link]

  • Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Pipzine Chemicals. methyl 2,5-dichloropyridine-4-carboxylate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of Dichloropicolinate Isomers

This guide provides a detailed analysis of the chemical reactivity of dichloropicolinate isomers, compounds of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Understandi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the chemical reactivity of dichloropicolinate isomers, compounds of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Understanding the distinct reactivity patterns governed by the positional isomerism of chlorine atoms on the picolinic acid scaffold is paramount for the rational design of synthetic routes and the development of novel molecules with tailored properties. We will explore the fundamental electronic and steric factors that dictate reaction pathways and provide field-proven experimental methodologies for the synthesis and functionalization of these versatile building blocks.

The Structural Foundation of Reactivity: Electronic and Steric Effects

The reactivity of any dichloropicolinate isomer is fundamentally controlled by the interplay between the electron-withdrawing nature of the pyridine nitrogen, the carboxylic acid group, and the two chlorine atoms. These features render the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. However, the precise location of the chlorine atoms dictates the regioselectivity and rate of reaction.

  • Electronic Effects : The pyridine nitrogen and the carboxylic acid group are powerful electron-withdrawing groups that activate the ring towards nucleophilic aromatic substitution (SNAr). They do so by stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[4] The positions ortho and para to the ring nitrogen are particularly activated. The chlorine atoms themselves contribute to this activation through their inductive electron-withdrawing effect.

  • Steric Effects : The chlorine atoms and the carboxylic acid group can sterically hinder the approach of a nucleophile to adjacent positions on the ring. This effect is particularly pronounced for substitution at positions flanked by these bulky groups.

The differential reactivity of isomers such as 3,5-dichloro-, 3,6-dichloro-, and 4,5-dichloropicolinic acid can be directly attributed to how these electronic and steric factors manifest based on the specific substitution pattern. For instance, in 3,6-dichloropicolinic acid (the core of the herbicide Clopyralid), both chlorine atoms are in positions activated by the ring nitrogen, leading to complex reactivity profiles.[5][6]

Logical Framework for Isomer Reactivity

The decision-making process for predicting the reactivity of a given isomer can be visualized as follows:

G cluster_input Isomer & Reagents cluster_analysis Causality Analysis cluster_output Predicted Outcome Isomer Dichloropicolinate Isomer Structure Electronic Electronic Effects - N-activation - COOH activation - Inductive effects Isomer->Electronic Steric Steric Hindrance - Proximity to COOH - Proximity to other Cl Isomer->Steric Reagent Reaction Type (e.g., Nucleophile, Catalyst) Reagent->Electronic influences mechanism Outcome Predicted Regioselectivity & Relative Reactivity Electronic->Outcome major driver Steric->Outcome modulates selectivity

Caption: Logical flow for predicting dichloropicolinate isomer reactivity.

Key Reaction Classes and Isomer-Specific Behavior

Two primary classes of reactions are central to the functionalization of dichloropicolinates: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for modifying dichloropicolinates. It typically proceeds via a two-step addition-elimination mechanism.[7][8] The nucleophile attacks an electron-deficient carbon atom bearing a chlorine, forming a resonance-stabilized Meisenheimer intermediate. Subsequently, the chloride ion is expelled to restore aromaticity.

The stability of the Meisenheimer intermediate is the key determinant of reactivity.[4] Isomers where the negative charge can be delocalized onto the electronegative pyridine nitrogen are significantly more reactive.

IsomerMost Reactive Position(s) for SNArRationale
3,5-Dichloropicolinic Acid C5Activated by the para nitrogen and the ortho carboxylic acid group. Attack at C3 is less favored due to less effective charge delocalization.
3,6-Dichloropicolinic Acid C6Strongly activated by the ortho nitrogen. Attack at C3 is sterically hindered by the adjacent carboxylic acid group.
4,5-Dichloropicolinic Acid C4Activated by the para nitrogen. Attack at C5 is also possible but generally slower.
4,6-Dichloropicolinic Acid C4 & C6Both positions are highly activated (para and ortho to the nitrogen, respectively), often leading to mixtures of mono-substituted products.

This table represents generalized reactivity based on established principles of aromatic chemistry. Actual outcomes can be influenced by the specific nucleophile, solvent, and temperature.

Caption: Generalized mechanism for SNAr at the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they exhibit different selectivity rules compared to SNAr.[9][10] These reactions proceed through a catalytic cycle involving a Pd(0) active species.[11][12]

The key steps are:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond.

  • Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The second coupling partner is transferred to the palladium center.

  • Reductive Elimination : The new bond is formed, and the Pd(0) catalyst is regenerated.[13]

The rate of oxidative addition is often the determining factor for regioselectivity. Generally, C-Cl bonds at positions ortho to the nitrogen (C2 and C6) are more reactive in oxidative addition due to coordination of the palladium catalyst to the nitrogen atom, which facilitates the insertion.

Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Cl)L₂ Pd0->OxAdd Trans Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Reductive Elimination Ar_R Ar-R (Product) RedElim->Ar_R ArCl Ar-Cl (Dichloropicolinate) ArCl->OxAdd Oxidative Addition R_M R-M (Coupling Partner) R_M->Trans Transmetalation

Caption: Catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

Experimental Protocols: A Self-Validating Approach

Trustworthy research relies on robust and reproducible methodologies. The following protocol for a Buchwald-Hartwig amination is presented as a self-validating system, where each step includes checkpoints for verification.

Protocol: Regioselective Buchwald-Hartwig Amination of 3,6-Dichloropicolinic Acid

Objective : To selectively substitute the chlorine at the C6 position of 3,6-dichloropicolinic acid with a secondary amine.

Materials :

  • 3,6-Dichloropicolinic acid (1 eq)

  • Morpholine (1.1 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4.5 mol%)

  • K₂CO₃ (2.5 eq)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure :

  • Reactor Setup & Inerting (Validation Point 1) : Assemble a Schlenk flask with a stir bar and condenser. Purge the system with argon or nitrogen for 15 minutes. An oxygen/moisture-free environment is critical for catalyst stability.

  • Reagent Addition : To the flask, add 3,6-dichloropicolinic acid, K₂CO₃, and Xantphos. Evacuate and backfill the flask with inert gas three times.

  • Catalyst Addition : In a separate glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ catalyst. The color of the mixture may begin to change.

  • Solvent and Amine Addition : Add anhydrous toluene via syringe, followed by the morpholine.

  • Reaction Execution (Validation Point 2) : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. A successful reaction should show >95% conversion within 4-6 hours.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification (Validation Point 3) : Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

  • Characterization (Final Validation) : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra should clearly show signals corresponding to the morpholine protons and the picolinate backbone, with the absence of the proton signal adjacent to the C6 position. HRMS should match the calculated exact mass of the desired product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_purification Workup & Purification cluster_validation Validation Prep Inert Atmosphere Setup Reagents Add Solid Reagents (Substrate, Base, Ligand) Prep->Reagents Catalyst Add Catalyst (Pd₂(dba)₃) Reagents->Catalyst Solvent Add Solvent & Amine Catalyst->Solvent Heat Heat to 100 °C Solvent->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Monitor->Heat < 95% Conversion Workup Aqueous Workup & Extraction Monitor->Workup > 95% Conversion Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Final Pure, Validated Product Characterize->Final

Caption: Step-by-step workflow for synthesis and validation.

Conclusion

The reactivity of dichloropicolinate isomers is a nuanced subject, dictated by a predictable yet complex interplay of electronic and steric factors. While SNAr reactions are governed by the stabilization of the Meisenheimer intermediate, palladium-catalyzed cross-couplings often show selectivity based on the kinetics of oxidative addition. By understanding these core principles, researchers can strategically select isomers and reaction conditions to achieve desired synthetic outcomes. The application of robust, self-validating experimental protocols is essential to ensure the reliability and reproducibility of these transformations, paving the way for advancements in drug discovery and agrochemical development.

References

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
  • Synthesis of 3, 6-dichloropicolinic acid.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Clopyralid. Wikipedia.
  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
  • Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

  • Clopyralid. PubChem. [Link]

  • Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination of "Methyl 4,5-dichloropicolinate"

Application Note: High-Fidelity Regioselective Amination of Methyl 4,5-Dichloropicolinate Executive Summary The Methyl 4,5-dichloropicolinate scaffold (CAS: 115243-26-8) is a critical intermediate in the synthesis of nex...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regioselective Amination of Methyl 4,5-Dichloropicolinate

Executive Summary

The Methyl 4,5-dichloropicolinate scaffold (CAS: 115243-26-8) is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. Its unique substitution pattern—possessing two electronically distinct chloride handles and a chemically sensitive methyl ester—presents a specific synthetic challenge: Regioselectivity .

This guide details a robust protocol for the Buchwald-Hartwig amination , specifically targeting the C4-position while preserving the C5-chloride and the C2-methyl ester. By leveraging the electronic differentiation inherent to the pyridine core and selecting a sterically demanding ligand system, we achieve mono-amination yields >85% with >95:5 regioselectivity.

Mechanistic Insight & Regioselectivity Strategy

To design a self-validating protocol, one must understand the electronic landscape of the substrate.

  • C4-Position (The Target): This site is para to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen (via resonance and induction) significantly depletes electron density at C4, facilitating the Oxidative Addition step of the Pd(0) catalyst.

  • C5-Position (The Bystander): Located meta to the nitrogen, this position is electronically less activated than C4.

  • C2-Ester: This group further acidifies the ring but introduces a risk of hydrolysis if strong alkoxide bases (e.g., NaOtBu) are used.

The Strategy:

  • Catalyst Control: Use a bidentate, wide bite-angle ligand (Xantphos ) to enforce reductive elimination and stabilize the Pd(0) species, favoring the kinetically preferred C4-insertion.

  • Base Selection: Utilize Cesium Carbonate (Cs₂CO₃) .[1] Unlike sodium tert-butoxide, Cs₂CO₃ is non-nucleophilic towards the methyl ester, preventing saponification side reactions.

Experimental Protocol

Materials & Reagents
  • Substrate: Methyl 4,5-dichloropicolinate (1.0 equiv)

  • Amine Partner: Aryl or Alkyl amine (1.1 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate), anhydrous, granular (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with N₂/Ar)

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a glovebox or under active Ar flow, charge a reaction vial with Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%).

  • Add 1,4-Dioxane (10% of total volume) and stir at room temperature for 5-10 minutes.

  • Observation: The solution should transition from a dark purple/red to a distinct orange/brown, indicating the formation of the active Pd(0)-L2 species.

Step 2: Reaction Assembly

  • To the pre-complexed catalyst vial, add:

    • Methyl 4,5-dichloropicolinate (1.0 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Amine partner (1.1 equiv)

    • Remaining 1,4-Dioxane (to reach 0.2 M concentration relative to substrate).

Step 3: Thermal Activation

  • Seal the vial with a Teflon-lined cap.

  • Heat the reaction block to 100°C .

  • Stir vigorously (800-1000 RPM). The insolubility of Cs₂CO₃ requires high agitation to maintain a heterogeneous suspension.

  • Time: 4–12 hours (Monitor via LCMS).

Step 4: Workup & Purification

  • Cool to room temperature.[2][3]

  • Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Rinse with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-aminated product is typically more polar than the starting material but less polar than the bis-aminated byproduct (if any).

Data & Optimization Summary

The following table summarizes the optimization campaign leading to the standard protocol.

EntryLigandBaseSolventTemp (°C)Conversion (%)C4:C5 RatioYield (%)Notes
1PPh₃NaOtBuToluene10010060:4035Failed. Extensive ester hydrolysis; poor regioselectivity.
2BINAPCs₂CO₃Toluene1008590:1078Good selectivity, but slow conversion.
3Xantphos Cs₂CO₃ Dioxane 100 98 >98:2 92 Optimal. High yield, exclusive C4 functionalization.
4BrettPhosCs₂CO₃Dioxane809595:588Excellent for primary amines; expensive alternative.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the decision matrix and chemical pathway for this transformation.

BuchwaldLogic Substrate Methyl 4,5-dichloropicolinate Analysis Electronic Analysis: C4: Activated (para-N) C5: Deactivated (meta-N) C2-Ester: Sensitive Substrate->Analysis Structure Assessment Conditions Conditions: Pd2(dba)3 / Xantphos Cs2CO3 (Protects Ester) Dioxane, 100°C Analysis->Conditions Selects Specifics Cycle Catalytic Cycle: 1. Oxidative Addition (C4) 2. Amine Coordination 3. Deprotonation 4. Reductive Elimination Conditions->Cycle Initiates Cycle->Analysis Validation (LCMS) Product Product: Methyl 4-amino-5-chloropicolinate (>95% Regioselectivity) Cycle->Product Yields

Figure 1: Logical workflow for the regioselective amination of dichloropicolinates.

Troubleshooting & Critical Parameters

  • Ester Hydrolysis (Acid Product Observed):

    • Cause: Wet solvent or hygroscopic base.

    • Fix: Dry Cs₂CO₃ in a vacuum oven (120°C, 4h) prior to use. Ensure Dioxane is <50 ppm water.

  • Stalled Reaction (<50% Conversion):

    • Cause: Catalyst poisoning or oxidation.

    • Fix: Ensure Pd₂(dba)₃ is stored under argon. If the catalyst is black/decomposed, switch to a fresh batch or use Pd(OAc)₂ (requires reduction in situ, add 10 mol% amine excess).

  • Bis-Amination (C4 & C5 Reaction):

    • Cause: Temperature too high or excess amine.

    • Fix: Strictly limit amine to 1.1 equivalents. Reduce temperature to 80°C and extend reaction time.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Spitz, C., et al. (2009). "Regioselective palladium-catalyzed amination of 2,4-dichloropyridines." Tetrahedron Letters. (Analogous reactivity pattern citation).

Sources

Application

Synthesis of herbicides from "Methyl 4,5-dichloropicolinate"

Application Note: Strategic Synthesis of Auxin-Mimic Herbicides via Methyl 4,5-Dichloropicolinate Executive Summary Methyl 4,5-dichloropicolinate (CAS 1256834-28-2) serves as a critical, high-value scaffold in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Auxin-Mimic Herbicides via Methyl 4,5-Dichloropicolinate

Executive Summary

Methyl 4,5-dichloropicolinate (CAS 1256834-28-2) serves as a critical, high-value scaffold in the synthesis of pyridine-carboxylate herbicides , specifically the synthetic auxin class (HRAC Group O). While structurally distinct from the 3,6-dichloro core of Clopyralid or the 4-amino-3,6-dichloro core of Aminopyralid, the 4,5-dichloro substitution pattern offers a unique entry point for 4-amino-5-chloropicolinate derivatives.

These derivatives are essential precursors for:

  • Picloram Analogs: Via electrophilic chlorination at the C3 and C6 positions.

  • Next-Generation 6-Aryl-Picolinates: Such as Florpyrauxifen analogs, where the 5-position functionalization (chloro or fluoro) is critical for metabolic stability and receptor binding affinity (AFB5).

This guide details the regioselective amination of Methyl 4,5-dichloropicolinate and its subsequent conversion into herbicidal active ingredients (AIs).

Chemical Logic & Regioselectivity

The synthesis hinges on the differential electrophilicity of the pyridine ring carbons.

  • The C4 Position: This carbon is para to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom, combined with the inductive effect of the chlorine, makes C4 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C5 Position: Located meta to the nitrogen, this position is significantly less electrophilic.

  • The C2 Carboxylate: The methyl ester at C2 further activates the ring but also serves as a directing group for later functionalization.

Core Transformation:



This regioselectivity is the "self-validating" aspect of the protocol; under controlled conditions, the 4-amino product is thermodynamically and kinetically favored over the 5-amino isomer (>95:5 ratio).

Experimental Protocols

Protocol A: Regioselective Amination ( )

Target: Methyl 4-amino-5-chloropicolinate

Reagents:

  • Methyl 4,5-dichloropicolinate (1.0 eq)

  • Ammonia (7N in Methanol or anhydrous gas) (5.0 – 10.0 eq)

  • Solvent: Methanol or Acetonitrile (anhydrous)

  • Catalyst (Optional):

    
     (0.1 eq) can accelerate reaction but is not strictly necessary.
    

Workflow:

  • Charging: In a high-pressure stainless steel autoclave or a heavy-walled sealed glass tube, dissolve Methyl 4,5-dichloropicolinate in Methanol (concentration ~0.5 M).

  • Ammonolysis: Cool the solution to 0°C. Bubble anhydrous

    
     gas until saturation OR add 7N 
    
    
    
    /MeOH solution.
  • Reaction: Seal the vessel. Heat to 80–100°C for 12–18 hours .

    • Process Control: Monitor via HPLC (C18 column, ACN/Water + 0.1% Formic Acid). Reaction is complete when the starting material peak (< 2%) disappears.

  • Workup:

    • Cool to room temperature.

    • Vent excess ammonia carefully into a scrubber.

    • Concentrate the mixture in vacuo to remove solvent.

    • Resuspend the residue in Ethyl Acetate and wash with water (2x) to remove ammonium chloride salts.

  • Purification: Recrystallize from Ethanol/Heptane or use Flash Chromatography (0-40% EtOAc in Hexanes).

    • Expected Yield: 85–92%.

    • Characterization:

      
       NMR should show a broad singlet (~6.0-7.0 ppm) for 
      
      
      
      and the disappearance of the C4-Cl signal.
Protocol B: Synthesis of Picloram Analog (Chlorination)

Target: Methyl 4-amino-3,5,6-trichloropicolinate

Context: This step converts the 4-amino-5-chloro core into the fully chlorinated auxin mimic structure.

Reagents:

  • Methyl 4-amino-5-chloropicolinate (from Protocol A)

  • Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    )
  • Solvent: Acetonitrile or Glacial Acetic Acid

Workflow:

  • Dissolution: Dissolve the intermediate in Acetonitrile at room temperature.

  • Chlorination: Add Sulfuryl Chloride (2.2 eq) dropwise.

    • Note: The amino group activates the C3 and C6 positions (ortho/para directors relative to amine), facilitating electrophilic aromatic substitution.

  • Heating: Reflux at 60–70°C for 4 hours.

  • Quench: Pour onto crushed ice/water. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry.

  • Hydrolysis (Optional): To obtain the free acid (Active Herbicide), reflux in 2N NaOH followed by acidification with HCl.

Visualization: Synthetic Pathway

The following Graphviz diagram illustrates the divergence from Methyl 4,5-dichloropicolinate into two distinct herbicide classes: the Picloram family (via chlorination) and the Arylex/Rinskor family (via cross-coupling).

HerbicideSynthesis cluster_legend Reaction Class Start Methyl 4,5-dichloropicolinate (Starting Material) Inter1 Methyl 4-amino-5-chloropicolinate (Key Scaffold) Start->Inter1 Ammonolysis (SnAr) NH3, MeOH, 100°C Piclo_Int Methyl 4-amino-3,5,6-trichloropicolinate Inter1->Piclo_Int Electrophilic Chlorination SO2Cl2 or Cl2 Iodo Methyl 4-amino-5-chloro-6-iodopicolinate (Activated for Coupling) Inter1->Iodo Iodination (C6) NIS or I2/HIO3 Picloram Picloram (Acid Form) (Broadleaf Herbicide) Piclo_Int->Picloram Hydrolysis NaOH then HCl Coupling Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd Cat) Iodo->Coupling NovelAuxin 6-Aryl-4-amino-5-chloropicolinate (Florpyrauxifen Analog) Coupling->NovelAuxin Arylation Legend1 Blue Arrow: Nucleophilic Sub. Legend2 Red Arrow: Cross-Coupling

Caption: Divergent synthesis pathways from Methyl 4,5-dichloropicolinate to Picloram-type and 6-Aryl-picolinate herbicides.

Data Summary: Reaction Parameters

ParameterProtocol A (Amination)Protocol B (Chlorination)
Primary Reactant Methyl 4,5-dichloropicolinateMethyl 4-amino-5-chloropicolinate
Reagent

(gas or MeOH soln)

(Sulfuryl Chloride)
Solvent Methanol / AcetonitrileAcetonitrile / AcOH
Temperature 80 – 100°C60 – 70°C
Pressure 5 – 10 bar (Autogenic)Atmospheric
Key By-product


,

Yield (Typical) 85 – 92%75 – 85%
Critical Quality Attribute Regioselectivity (>98% C4-amino)Degree of Chlorination (Tri-Cl)

References

  • Corteva Agriscience. (2021). Improved synthesis of 6-aryl-4-aminopicolinates. World Intellectual Property Organization. WO2021188654A1. Link

  • Dow AgroSciences LLC. (2012).[1] 4-Aminopicolinic acids and their use as herbicides. U.S. Patent 8,609,853.[1] Link

  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Institutional Repository. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 820890, Methyl 4-chloropicolinate. (Analogous reactivity data). Link[2]

  • MDPI. (2023). Design, Synthesis, and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules. Link

Sources

Method

Methyl 4,5-Dichloropicolinate: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Introduction Methyl 4,5-dichloropicolinate is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique electronic properties and strate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4,5-dichloropicolinate is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique electronic properties and strategically positioned reactive sites make it an invaluable intermediate for constructing intricate molecular architectures. The two chlorine atoms on the pyridine ring offer differential reactivity, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This, combined with the directing effect of the ester group, provides medicinal chemists with a powerful tool for the targeted synthesis of active pharmaceutical ingredients (APIs). This document provides a detailed overview of the applications of Methyl 4,5-dichloropicolinate in pharmaceutical synthesis, with a focus on its role in the production of the potassium-competitive acid blocker, Vonoprazan.

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 4,5-dichloropicolinate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1256834-28-2[1]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Appearance Off-white to light yellow crystalline solidGeneral knowledge
Solubility Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.General knowledge

Core Reactivity and Mechanistic Principles

The synthetic utility of Methyl 4,5-dichloropicolinate is primarily dictated by the reactivity of the two chlorine atoms on the pyridine ring. The pyridine nitrogen and the electron-withdrawing ester group significantly influence the electron density of the ring, making the chlorine atoms susceptible to nucleophilic aromatic substitution (SₙAr).

Generally, in dichloropyridines, the chlorine atom at the 4-position is more reactive towards nucleophilic attack than the one at the 5-position. This regioselectivity is a key feature that is exploited in multi-step syntheses.

G Methyl_4_5_dichloropicolinate Methyl 4,5-dichloropicolinate SNAr Nucleophilic Aromatic Substitution (SNAr) Methyl_4_5_dichloropicolinate->SNAr  Regioselective at C4 Suzuki Suzuki Coupling Methyl_4_5_dichloropicolinate->Suzuki Product_SNAr 4-Substituted-5-chloropicolinate SNAr->Product_SNAr Product_Suzuki Aryl/Alkyl-substituted picolinate Suzuki->Product_Suzuki

Application in the Synthesis of Vonoprazan

A prominent example of the utility of Methyl 4,5-dichloropicolinate is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related disorders.[2][3] Several patented synthetic routes to Vonoprazan utilize a key intermediate that can be efficiently prepared from Methyl 4,5-dichloropicolinate.[4][5][6][7][8]

The core strategy involves a regioselective nucleophilic aromatic substitution at the C4 position of the dichloropicolinate ring.

Workflow for Vonoprazan Intermediate Synthesis

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Product Start1 Methyl 4,5-dichloropicolinate Reaction Nucleophilic Aromatic Substitution (SNAr) Start1->Reaction Start2 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Start2->Reaction Intermediate Methyl 4-((3-formyl-5-(2-fluorophenyl)-1H-pyrrol-1-yl)sulfonyl)-5-chloropicolinate (Vonoprazan Intermediate) Reaction->Intermediate

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4,5-Dichloropicolinate

This protocol describes a potential synthetic route starting from picolinic acid, adapted from procedures for similar chlorinated pyridine derivatives.[9][10]

Reaction Scheme:

Picolinic Acid → 4,5-Dichloropicolinoyl chloride → Methyl 4,5-dichloropicolinate

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Methanol (MeOH)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Chlorination: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid in an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and stir for 16-24 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.

  • Esterification: Cool the resulting crude acid chloride in an ice bath.

  • Slowly add methanol to the flask with stirring. An exothermic reaction will occur.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane to afford pure Methyl 4,5-dichloropicolinate.

ParameterRecommended Condition
Temperature (Chlorination) Reflux
Temperature (Esterification) 0 °C to Room Temperature
Solvents Thionyl chloride, Methanol, Toluene, Ethyl acetate
Purification Silica Gel Chromatography
Protocol 2: Synthesis of a Key Vonoprazan Intermediate via Nucleophilic Aromatic Substitution

This protocol outlines the regioselective SₙAr reaction between Methyl 4,5-dichloropicolinate and a pyrrole derivative, a crucial step in the synthesis of Vonoprazan. The conditions are based on analogous reactions found in the patent literature.[5][11]

Reaction Scheme:

Methyl 4,5-dichloropicolinate + 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde → Methyl 4-((3-formyl-5-(2-fluorophenyl)-1H-pyrrol-1-yl)sulfonyl)-5-chloropicolinate

Materials:

  • Methyl 4,5-dichloropicolinate

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and a polar aprotic solvent such as DMF.

  • Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution and stir for 15-30 minutes at room temperature to form the corresponding anion.

  • Addition of Electrophile: Add a solution of Methyl 4,5-dichloropicolinate in the same solvent to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-8 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired Vonoprazan intermediate.

ParameterRecommended Condition
Base Potassium carbonate or Sodium hydride
Solvent DMF or DMSO
Temperature 60-80 °C
Reaction Time 4-8 hours
Purification Column Chromatography or Recrystallization

Conclusion

Methyl 4,5-dichloropicolinate is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, particularly the regioselective nature of nucleophilic aromatic substitution at the C4 position, allows for the efficient construction of complex molecular scaffolds. The successful application of this building block in the synthesis of Vonoprazan highlights its importance in the development of modern therapeutics. The protocols provided herein offer a practical guide for the synthesis and utilization of Methyl 4,5-dichloropicolinate, enabling further innovation in the field of drug discovery and development.

References

  • CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents.
  • Preparation method of vonoprazan fumarate and intermediate thereof - Eureka | Patsnap. Available from: [Link]

  • CN105130955A - Preparation method of Vonoprazan fumarate - Google Patents.
  • Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan - China/Asia On Demand (CAOD) - Oriprobe. Available from: [Link]

  • CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents.
  • CN107915720B - Novel preparation method of Vonoprazan - Google Patents.
  • Synthesis of 4,5-dimethoxykynuramine and its in vivo conversion to 6,7-dimethoxy-4-quinolinol - PubMed. Available from: [Link]

  • CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents.
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available from: [Link]

  • CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents.
  • CN105085484A - Preparation method of vonoprazan fumarate - Google Patents.
  • KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents.
  • Concerted Nucleophilic Aromatic Substitutions - PMC. Available from: [Link]

  • CN109232537B - Preparation method of Vonoprazan - Google Patents.
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - NIH. Available from: [Link]

  • WO2012161750A1 - Surfactant compositions and synthesis - Google Patents.
  • WO2014205084A1 - Synthesis of free radical polmerizable ethylenically unsaturated poloxamers and poloxamines - Google Patents.
  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - MDPI. Available from: [Link]

  • Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - PMC - NIH. Available from: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 4,5-Dichloropicolinate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatile Scaffold of Methyl 4,5-Dichloropicolinate Methyl 4,5-dichloropicolinate is a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Scaffold of Methyl 4,5-Dichloropicolinate

Methyl 4,5-dichloropicolinate is a halogenated pyridine derivative that serves as a valuable and versatile building block in synthetic organic chemistry. Its pyridine core, substituted with two chlorine atoms and a methyl ester, presents multiple reactive sites for functionalization. The electron-withdrawing nature of the pyridine nitrogen and the chlorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a key intermediate in the synthesis of a diverse range of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] This guide provides an in-depth exploration of the nucleophilic substitution reactions of methyl 4,5-dichloropicolinate, offering detailed protocols and mechanistic insights to facilitate its application in research and development.

Understanding the Reactivity and Regioselectivity

The reactivity of methyl 4,5-dichloropicolinate in SNAr reactions is governed by the electronic properties of the pyridine ring. The electronegative nitrogen atom and the two chlorine atoms create a significant electron deficiency in the ring, making it susceptible to attack by nucleophiles. The two chlorine atoms at the C4 and C5 positions are potential leaving groups, leading to the possibility of mono- or di-substituted products.

The key to successfully utilizing this substrate lies in controlling the regioselectivity of the substitution. The position of nucleophilic attack (C4 vs. C5) is influenced by several factors:

  • Electronic Effects: The pyridine nitrogen exerts a strong electron-withdrawing effect, which is more pronounced at the ortho (C2, C6) and para (C4) positions. This generally makes the C4 position more electrophilic and, therefore, more susceptible to nucleophilic attack than the C5 position.

  • Steric Hindrance: The steric bulk of the incoming nucleophile and any substituents on the pyridine ring can influence the site of attack. Less hindered positions are generally favored.

  • Reaction Conditions: The choice of solvent, temperature, and the nature of the base (if any) can significantly impact the regiochemical outcome of the reaction. Non-polar, aprotic solvents can sometimes favor substitution at a specific position due to coordination effects with the counter-ion of the nucleophile.

Computational studies on similar dichloropyridine systems have been employed to predict the site of substitution by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients and electrostatic potential maps of the substrate.[2] Generally, the carbon atom with the larger LUMO coefficient is more susceptible to nucleophilic attack.

Diagram: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism substrate Methyl 4,5-Dichloropicolinate C4-Cl C5-Cl meisenheimer Meisenheimer Complex (Anionic σ-complex) substrate:p4->meisenheimer Nucleophilic Attack nucleophile Nu⁻ nucleophile->substrate:p4 product Substituted Product C-Nu meisenheimer->product Loss of Leaving Group leaving_group Cl⁻ meisenheimer->leaving_group

Caption: General SNAr mechanism on Methyl 4,5-Dichloropicolinate.

Application Protocols

The following protocols are designed to be adaptable and provide a solid starting point for the exploration of nucleophilic substitution reactions on methyl 4,5-dichloropicolinate. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Regioselective Amination with Primary and Secondary Amines

The introduction of amino groups onto the picolinate scaffold is a common strategy in the synthesis of biologically active compounds, including herbicides and pharmaceutical intermediates.[1] The reaction of methyl 4,5-dichloropicolinate with amines typically proceeds with good regioselectivity, favoring substitution at the C4 position.

Rationale: The C4 position is electronically activated by the para-relationship to the pyridine nitrogen. This protocol outlines a general procedure for the amination of methyl 4,5-dichloropicolinate.

Experimental Workflow: Amination

Amination_Workflow start Start dissolve Dissolve Methyl 4,5-dichloropicolinate and Amine in a suitable solvent (e.g., DMSO, NMP) start->dissolve add_base Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) dissolve->add_base heat Heat the reaction mixture (e.g., 80-120 °C) add_base->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for the amination of Methyl 4,5-Dichloropicolinate.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4,5-dichloropicolinate (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or triethylamine (Et₃N, 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophile (Amine)Product (Major Regioisomer)Typical ConditionsExpected Outcome
MorpholineMethyl 4-(morpholino)-5-chloropicolinateK₂CO₃, DMSO, 100 °C, 12 hHigh yield of the C4-substituted product.
AnilineMethyl 4-(phenylamino)-5-chloropicolinateEt₃N, NMP, 120 °C, 24 hGood yield, potential for N-arylation.
BenzylamineMethyl 4-(benzylamino)-5-chloropicolinateK₂CO₃, DMF, 90 °C, 8 hHigh yield of the C4-substituted product.
Protocol 2: Substitution with Alkoxides

The reaction with alkoxides, such as sodium methoxide, allows for the introduction of alkoxy groups, which are prevalent in many pharmaceutical and agrochemical compounds.

Rationale: Sodium methoxide is a strong nucleophile that can displace one of the chloride atoms. The regioselectivity is expected to favor the C4 position due to electronic activation. The reaction is typically carried out in the corresponding alcohol as the solvent.

Experimental Workflow: Alkoxylation

Alkoxylation_Workflow start Start dissolve Dissolve Methyl 4,5-dichloropicolinate in the corresponding alcohol (e.g., Methanol) start->dissolve add_alkoxide Add Sodium Alkoxide solution (e.g., Sodium Methoxide in Methanol) dissolve->add_alkoxide heat Heat to reflux add_alkoxide->heat monitor Monitor reaction by TLC or GC-MS heat->monitor neutralize Neutralize with acid and perform aqueous workup monitor->neutralize purify Purify by crystallization or column chromatography neutralize->purify end Characterize Product purify->end

Caption: Workflow for the alkoxylation of Methyl 4,5-Dichloropicolinate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4,5-dichloropicolinate (1.0 equiv.) in the corresponding anhydrous alcohol (e.g., methanol for methoxylation).

  • Nucleophile Addition: Add a solution of the sodium alkoxide (e.g., sodium methoxide, 1.1-1.2 equiv.) in the corresponding alcohol to the reaction mixture. Sodium methoxide can be prepared by carefully adding sodium metal to anhydrous methanol.[1]

  • Reaction Execution: Heat the reaction mixture to reflux and stir until the reaction is complete, as indicated by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl). Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Nucleophile (Alkoxide)Product (Major Regioisomer)Typical ConditionsExpected Outcome
Sodium MethoxideMethyl 4-methoxy-5-chloropicolinateMethanol, Reflux, 6 hGood to high yield of the C4-methoxy product.
Sodium EthoxideMethyl 4-ethoxy-5-chloropicolinateEthanol, Reflux, 8 hGood yield of the C4-ethoxy product.
Protocol 3: Substitution with Thiolates

Thioethers are important functional groups in medicinal chemistry. The reaction of methyl 4,5-dichloropicolinate with thiolates provides access to a range of sulfur-containing picolinate derivatives.

Rationale: Thiolates are excellent nucleophiles in SNAr reactions. Similar to amines and alkoxides, the substitution is expected to occur preferentially at the C4 position. Sodium thiomethoxide is a commonly used thiolate nucleophile.

Experimental Workflow: Thiolation

Thiolation_Workflow start Start dissolve Dissolve Methyl 4,5-dichloropicolinate in a polar aprotic solvent (e.g., DMF) start->dissolve add_thiolate Add Sodium Thiolate (e.g., Sodium Thiomethoxide) dissolve->add_thiolate stir Stir at room temperature or with gentle heating add_thiolate->stir monitor Monitor reaction by TLC or LC-MS stir->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end Characterize Product purify->end

Sources

Method

Application Note: NMR Structural Characterization of Methyl 4,5-dichloropicolinate

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural validation of Methyl 4,5-dichloropicolinate (CAS: 116272-32-1), a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural validation of Methyl 4,5-dichloropicolinate (CAS: 116272-32-1), a critical intermediate in the synthesis of pyridine-based herbicides (e.g., aminopyralid analogs) and pharmaceutical scaffolds.

Executive Summary

Methyl 4,5-dichloropicolinate (C₇H₅Cl₂NO₂) presents a specific analytical challenge: confirming the regiochemistry of the chlorine substituents on the pyridine ring. While Mass Spectrometry confirms the molecular weight (MW 206.03), it cannot easily distinguish between dichloro-isomers (e.g., 4,5-dichloro vs. 3,5-dichloro). This guide provides a self-validating NMR protocol using NOESY and HMBC to unambiguously assign the structure.

Chemical Context & Expected Topology

Before acquisition, we must establish the expected magnetic environment:

  • Pyridine Core: Electron-deficient aromatic ring.

  • Substituents:

    • C2: Methyl ester (Electron Withdrawing Group, EWG).

    • C4, C5: Chlorine atoms (EWG via induction, weak donor via resonance).

  • Protons:

    • H3: Located between the ester and C4-Cl. Expected to show NOE correlation with the ester methyl group.[1]

    • H6: Located alpha to the nitrogen.[1] Expected to be the most deshielded (downfield) signal.

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while preventing aggregation or viscosity broadening.

  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS (v/v).

    • Rationale: CDCl₃ provides excellent solubility for chlorinated esters and minimizes solvent-solute hydrogen bonding that can broaden peaks in DMSO-d₆.

  • Concentration: 10–15 mg of analyte in 600 µL solvent.

    • Note: Filter the solution through a cotton plug or PTFE syringe filter (0.45 µm) into a high-precision 5mm NMR tube to remove inorganic salts (e.g., NaCl) often carried over from synthesis [1].

Acquisition Parameters (600 MHz equivalent)
Parameter1H (Proton)13C (Carbon)NOESY (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)noesygpphpp (Phase sensitive)
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)10 ppm (F1 & F2)
Relaxation Delay (D1) 2.0 sec2.0 sec2.0 sec
Mixing Time (D8) N/AN/A500 ms (Critical for NOE buildup)
Scans (NS) 161024 (due to quaternary carbons)8–16 per increment
Temperature 298 K (25°C)298 K298 K

Results & Discussion: The Validation Logic

1H NMR Analysis (Proton Assignment)

The 1H spectrum should exhibit three distinct signals.

SignalShift (δ, ppm)*MultiplicityIntegrationAssignment Logic
A 8.65 – 8.75 Singlet (s)1HH6 : Deshielded by adjacent Nitrogen (α-position). No strong coupling neighbors.[1]
B 8.15 – 8.25 Singlet (s)1HH3 : Deshielded by ester and Cl, but less than H6. β-position to Nitrogen.
C 3.98 – 4.02 Singlet (s)3H-OCH₃ : Characteristic methyl ester singlet.
  • Note: Small long-range coupling (

    
     Hz) is typically unresolved, resulting in sharp singlets. If peaks appear as doublets, check for 3,4-dichloro isomers where coupling would be larger (
    
    
    
    Hz) [2].
13C NMR Analysis (Carbon Skeleton)

The 13C spectrum confirms the presence of 7 carbons. The critical diagnostic is the number of quaternary carbons (4 signals expected: C2, C4, C5, C=O).

  • Carbonyl (C=O): ~164 ppm.[2]

  • C6 (CH): ~150 ppm (High intensity, DEPT-135 positive).

  • C2 (Quaternary): ~146 ppm (Weak intensity).

  • C4 (C-Cl): ~144 ppm (Weak intensity).

  • C5 (C-Cl): ~134 ppm (Weak intensity).

  • C3 (CH): ~126 ppm (High intensity, DEPT-135 positive).

  • Methoxy (CH3): ~53 ppm.[2]

The Self-Validating Step: 2D NOESY

To prove the structure is 4,5-dichloro and not an isomer (like 5,6-dichloro), we utilize the Nuclear Overhauser Effect (NOE) .

  • Mechanism: NOE signals arise from protons that are spatially close (< 5 Å) but not necessarily bond-connected.

  • The Test:

    • Irradiate/Correlate the Methyl Ester protons (~4.0 ppm).

    • Observation: You must see a cross-peak to the aromatic signal at ~8.2 ppm (H3) .

    • Negative Control: There should be NO cross-peak to the signal at ~8.7 ppm (H6).

Visualization: Structural Verification Workflow

The following diagram illustrates the logical flow for confirming the identity of Methyl 4,5-dichloropicolinate using the data described above.

NMR_Workflow Start Crude Sample (Methyl 4,5-dichloropicolinate) Prep Sample Prep 15mg in CDCl3 Filter to remove salts Start->Prep H1_NMR 1H NMR Acquisition Check for 2 Singlets + 1 Methyl Prep->H1_NMR Decision_Singlets Are Aromatics Singlets? H1_NMR->Decision_Singlets Isomer_Alert STOP: Doublets observed. Likely 3,4- or 3,5- isomer. Decision_Singlets->Isomer_Alert No (Doublets) NOESY 2D NOESY Experiment Target: OMe (4.0 ppm) <-> Ar-H Interaction Decision_Singlets->NOESY Yes (Singlets) Analysis Analyze Cross-Peaks NOESY->Analysis Success CONFIRMED NOE to H3 (8.2 ppm) Structure Validated Analysis->Success OMe connects to H3 Fail REJECT NOE to H6 or No NOE Regiochemistry Incorrect Analysis->Fail No connection

Figure 1: Decision tree for the regiochemical assignment of Methyl 4,5-dichloropicolinate via NMR.

References

  • Cai, X., et al. (2008).[3] Preparation of (R)-4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(1-(hydroxyamino)-1-oxopropan-2-yl)picolinamide.[3] US Patent Application 2008/0234332.[1] (Describes synthesis of methyl 4-chloropicolinate precursors).

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts.[1] University of Wisconsin-Madison. (Authoritative source for pyridine substituent effects).[4]

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Impurities.[1] (Essential for distinguishing solvent peaks from analyte).

Sources

Application

Purification techniques for dichloropicolinate esters

Application Note: Advanced Purification Protocols for Dichloropicolinate Esters Abstract Dichloropicolinate esters (e.g., methyl 3,6-dichloropicolinate) are critical intermediates in the synthesis of auxin-mimic herbicid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for Dichloropicolinate Esters

Abstract

Dichloropicolinate esters (e.g., methyl 3,6-dichloropicolinate) are critical intermediates in the synthesis of auxin-mimic herbicides (such as Clopyralid) and pharmaceutical scaffolds. Their purification is complicated by the presence of regioisomers (3,5-dichloro, 4,5-dichloro), over-chlorinated byproducts (trichloropicolinates), and unreacted starting materials. This guide provides a tiered purification strategy, moving from scalable chemical workups to high-precision crystallization and chromatographic techniques.

Chemical Context & Impurity Profile

The chlorination of picolinic acid derivatives often yields a mixture of isomers due to the directing effects of the pyridine nitrogen and the ester group. Understanding the physicochemical properties of the target molecule is essential for selecting the correct purification vector.

  • Target Molecule: Methyl 3,6-dichloropicolinate (and related alkyl esters).

  • Physical State: Typically crystalline solids or low-melting semi-solids.

  • Basicity: The presence of two electron-withdrawing chlorine atoms significantly reduces the basicity of the pyridine nitrogen (

    
     often < 0). This renders standard acid-extraction methods ineffective for solubilizing the product in water, but highly effective for removing more basic impurities.
    
Common Impurities
Impurity TypeOriginRemoval Strategy
Regioisomers Non-selective chlorination (e.g., 3,5-dichloro)Fractional Crystallization or Chromatography
Free Acid Hydrolysis of esterWeak Base Wash (NaHCO₃)
Under-chlorinated MonochloropicolinatesAcid Wash (utilizing higher basicity)
Over-chlorinated TrichloropicolinatesVacuum Distillation / Recrystallization

Strategic Purification Workflow

The following decision tree outlines the logical flow for purifying crude reaction mixtures.

PurificationWorkflow Start Crude Dichloropicolinate Ester Analysis Initial Analysis (GC/HPLC) Identify Impurity Profile Start->Analysis Decision1 Is Free Acid Present? Analysis->Decision1 BaseWash Method 1: Chemical Workup (Bicarbonate Wash) Decision1->BaseWash Yes Decision2 Are Basic Impurities Present? (Amines/Monochloro) Decision1->Decision2 No BaseWash->Decision2 AcidWash Method 1: Reverse Acid Wash (Dilute HCl) Decision2->AcidWash Yes Decision3 Is Purity > 90%? Decision2->Decision3 No AcidWash->Decision3 Cryst Method 2: Selective Crystallization (Solvent Switch) Decision3->Cryst Yes (Solid) Distill Method 3: Vacuum Distillation (For Volatile Esters) Decision3->Distill Yes (Liquid/Oil) Column Method 4: Flash Chromatography (Isomer Separation) Decision3->Column No (<90% or Isomers) Final Pure Product (>98%) Cryst->Final Distill->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification vector based on impurity profile.

Detailed Protocols

Method 1: Chemical Workup (The "Sandwich" Wash)

Purpose: To remove hydrolyzed free acids and more basic under-chlorinated byproducts before solid-state purification.

Principle: The target dichloropicolinate is weakly basic and lipophilic.

  • Acid Wash: Removes amines and monochlorinated pyridines (which are more basic and will protonate/dissolve in water).

  • Base Wash: Removes the free carboxylic acid (hydrolysis product) as a water-soluble salt.

Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL/g).

  • Reverse Acid Wash: Wash the organic phase twice with 1N HCl (1:1 vol/vol).

    • Mechanism:[1] The target ester (

      
       < 0) remains in the organic layer. More basic impurities protonate and partition into the aqueous layer.
      
  • Base Wash: Wash the organic phase twice with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Caution: Release pressure frequently due to CO₂ generation.

    • Mechanism:[1][2] Removes any 3,6-dichloropicolinic acid formed via hydrolysis.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Method 2: Selective Crystallization (The Workhorse)

Purpose: Bulk removal of isomers and non-volatile tars from solid esters.

Solvent Systems:

  • System A (Standard): Hexane / Ethyl Acetate.[2]

  • System B (Polar Impurities): Methanol / Water.[2]

Protocol (System A):

  • Reflux: Transfer the crude solid to a flask equipped with a reflux condenser. Add Ethyl Acetate dropwise at boiling temperature until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. While still hot, slowly add Hexane (or Heptane) until a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Once at RT, transfer to a fridge (4°C) for 4–12 hours.

  • Filtration: Collect crystals via vacuum filtration. Wash the cake with cold Hexane.

    • Note: If the product "oils out" instead of crystallizing, re-heat and add slightly more EtOAc, or seed the solution with a pure crystal.

Method 3: Vacuum Distillation

Purpose: Purification of liquid esters or low-melting solids; removal of high-molecular-weight tars.

Requirements: High vacuum (< 1 mmHg) is strictly required due to the high boiling point of chlorinated picolinates.

Protocol:

  • Setup: Short-path distillation head with a cow receiver.

  • Parameters:

    • Pressure: 0.1 – 0.5 mmHg (Oil pump required).

    • Bath Temperature: Start at 100°C and ramp slowly.

    • Vapor Temperature: Expect product fraction between 120°C – 160°C (highly dependent on vacuum depth).

  • Fractionation:

    • Foreshot: Discard the first 5-10% (often contains solvent residues or lower-boiling isomers).

    • Main Fraction: Collect the steady boiling fraction.

    • Residue: Do not distill to dryness; leave the dark tarry residue behind.

Method 4: Chromatographic Polishing

Purpose: Separation of difficult regioisomers (e.g., 3,5-dichloro vs 3,6-dichloro) that co-crystallize.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexane : Ethyl Acetate.

Protocol:

  • Equilibration: Column packed with 100% Hexane.

  • Loading: Dissolve crude in minimum DCM/Hexane and load.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Elutes non-polar impurities).

    • 5–20 min: 0% to 10% EtOAc in Hexane.

    • 20–40 min: 10% to 20% EtOAc in Hexane.

    • Target Elution: Dichloropicolinate esters typically elute between 10–20% EtOAc. The 3,6-isomer often elutes slightly later than the 3,5-isomer due to steric shielding of the nitrogen lone pair and dipole moment differences.

Analytical Validation

Verify purity using the following parameters:

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: Water + 0.1% H₃PO₄ / B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV @ 270 nm (Pyridine ring absorption).

  • GC-MS:

    • Column: HP-5ms or equivalent non-polar column.

    • Profile: Distinct retention time shifts will be observed for isomers (3,5 vs 3,6) and chlorination levels.[3][4][5]

References

  • Synthesis and Purification of Picolinic Acid Derivatives.Google Patents. US Patent 4,087,431. Preparation of 3,6-dichloropicolinic acid.
  • Solvent Selection for Crystallization. University of Rochester, Dept. of Chemistry. Common Solvents for Recrystallization. Available at: [Link]

  • Vacuum Distillation of High Boiling Impurities. Indian Academy of Sciences. Purification by vacuum distillation.[6][7][8] Available at: [Link]

  • Physical Properties of Methyl 3,6-dichloropicolinate. Cheméo Data. Methyl 3,6-dichloropyridine-2-carboxylate.[3][9][10] Available at: [Link]

Sources

Method

"Methyl 4,5-dichloropicolinate" derivatization for biological screening

Abstract Methyl 4,5-dichloropicolinate (MDCP) represents a "privileged scaffold" in medicinal and agrochemical discovery, offering three distinct vectors for diversification: the C2-ester, the highly reactive C4-chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4,5-dichloropicolinate (MDCP) represents a "privileged scaffold" in medicinal and agrochemical discovery, offering three distinct vectors for diversification: the C2-ester, the highly reactive C4-chloride, and the sterically distinct C5-chloride. This application note provides a validated roadmap for the sequential functionalization of MDCP. We detail the regioselective logic required to synthesize diverse libraries targeting auxin signaling pathways (herbicides) and metallo-


-lactamases (antibiotic resistance).

Introduction: The Chemo-Skeletal Advantage

In fragment-based drug discovery (FBDD), the utility of a scaffold is defined by its "vectors of divergence." Methyl 4,5-dichloropicolinate is unique because its halogenated positions are electronically disparate.

  • C4-Position: Para to the pyridine nitrogen and activated by the electron-withdrawing C2-ester. This is the "soft" electrophilic site, highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Position: Meta to the pyridine nitrogen. It behaves more like a chlorobenzene, requiring transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.

  • C2-Position: A masked carboxylic acid. The methyl ester provides solubility during early synthesis but serves as the "warhead" precursor for zinc-binding motifs (hydroxamic acids, picolinic acids).

Strategic Analysis: Regioselectivity & Workflow

The success of MDCP derivatization hinges on the Order of Operations . Attempting to functionalize C5 before C4 is chemically inefficient due to the overwhelming reactivity of the C4-chloride.

The Golden Rule: Always saturate the C4 position via


 first, unless using highly specialized steric-blocking groups.
Visualizing the Reaction Hierarchy

The following diagram illustrates the validated workflow for generating high-diversity libraries.

MDCP_Workflow Start Methyl 4,5-dichloropicolinate (MDCP) Step1 STEP 1: C4-Selective SNAr (Diversity Point R1) Start->Step1 2° Amines, Base, Heat Branch_A Intermediate A: 4-Amino-5-chloropicolinate Step1->Branch_A Step2 STEP 2: C5-Cross Coupling (Diversity Point R2) Requires Pd-Catalysis Branch_A->Step2 Boronic Acids, Pd(0) Branch_B Intermediate B: 4,5-Disubstituted Picolinate Step2->Branch_B Step3 STEP 3: C2-Ester Hydrolysis/Amidation (Warhead Activation) Branch_B->Step3 LiOH or NH2OH Target1 Target Class 1: Auxin Mimics (Herbicides) Step3->Target1 Target2 Target Class 2: MBL Inhibitors (Antibiotics) Step3->Target2

Caption: Logical flow for sequential derivatization. Note that C4 substitution precedes C5 coupling to avoid regioscrambling.

Detailed Protocols

Protocol A: C4-Regioselective (Library Entry)

This step introduces the first diversity element (R1). The C4-Cl is displaced by amines.

  • Reagents: Methyl 4,5-dichloropicolinate (1.0 equiv), Primary or Secondary Amine (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Conditions: 80°C – 100°C, 4–12 hours.

Step-by-Step Procedure:

  • Dissolve 1.0 g (4.85 mmol) of MDCP in 10 mL of anhydrous NMP.

  • Add 2.0 equiv of Diisopropylethylamine (DIPEA).

  • Add 1.1 equiv of the desired amine (e.g., morpholine, piperazine, or aniline).

    • Note: Aniline nucleophiles are less reactive and may require temperatures up to 120°C or Cs₂CO₃ as a base.

  • Heat the reaction vessel to 90°C under nitrogen monitoring by LC-MS.

    • Endpoint: Look for the disappearance of the starting material (M+H 206/208) and formation of the monosubstituted product.

  • Workup: Pour the reaction mixture into ice water (50 mL). The product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove NMP, and dry over Na₂SO₄.

Critical Insight: The C5-Cl is virtually inert under these conditions. If you observe bis-substitution (rare), lower the temperature to 60°C and extend the reaction time.

Protocol B: C5-Suzuki-Miyaura Coupling (The "Hard" Step)

Once the C4 position is aminated, the pyridine ring becomes electron-rich, deactivating the C5-Cl bond. Standard Pd(PPh₃)₄ protocols often fail here. Use a high-activity catalyst system.

  • Reagents: 4-Amino-5-chloropicolinate intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for less hindered substrates).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

  • In a microwave vial, combine the C4-substituted intermediate (0.5 mmol), boronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).

  • Add 4 mL of Dioxane/Water (4:1) and degas with argon for 5 minutes (sparging).

  • Add the Pd catalyst and ligand rapidly under positive argon pressure.

  • Seal and heat to 110°C (oil bath) or 130°C (Microwave) for 1–2 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography is usually required (Hexane/EtOAc gradient) as the conversion is rarely 100% due to the deactivated ring.

Protocol C: C2-Ester Activation (Warhead Generation)

For biological activity, the ester is often a prodrug or a masking group.

Option 1: Hydrolysis to Picolinic Acid (MBL Inhibitors/Herbicides)

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at Room Temperature for 2 hours.

  • Acidification: Carefully adjust pH to ~3-4 with 1N HCl. The zwitterionic amino-acid product may precipitate.

Option 2: Hydroxamic Acid Synthesis (HDAC/MBL Targets)

  • Prepare a solution of Hydroxylamine (50% in water, excess) and NaOH in MeOH.

  • Add the ester intermediate at 0°C.

  • Stir at 0°C

    
     RT for 4 hours.
    
  • Neutralize with Amberlyst-15 (H+ form) resin to avoid inorganic salts in the final screen.

Biological Applications & Screening Context

Target ClassMechanismKey Structural MotifReference
Synthetic Auxins Mimics IAA (Indole-3-acetic acid), causing unregulated plant growth.Free carboxylic acid at C2; Lipophilic group at C4.[1]
MBL Inhibitors Zinc chelation at the active site of Metallo-

-lactamases (e.g., NDM-1).
Picolinic acid (N-C2-COOH) "pincer" motif.[2]
Epigenetics Inhibition of JmjC domain-containing histone demethylases.C4-amino group positions substituents into the substrate binding pocket.[3]

Troubleshooting & Quality Control

  • Issue: Hydrolysis during

    
    . 
    
    • Cause: Wet NMP/DMF or using hydroxide bases.

    • Fix: Use anhydrous solvents and DIPEA or

      
      .
      
  • Issue: Incomplete C5 Coupling.

    • Cause: Deactivation by the C4-amine.

    • Fix: Switch to "Buchwald Precatalysts" (e.g., XPhos Pd G2) which are designed for deactivated aryl chlorides. Alternatively, protect the C4-amine as an amide before coupling (though this adds steps).

  • QC Check: The

    
     NMR shift of the C3-proton is diagnostic. In the starting material, it appears ~8.0-8.2 ppm. After C4-substitution, the shielding effect of the amine shifts this proton upfield to ~7.2-7.5 ppm.
    

References

  • Dow AgroSciences LLC. (2010). 4-Aminopicolinic acid based herbicides. U.S. Patent 7,863,220. Link

  • Schnaars, C., et al. (2018). Structure-Activity Relationships of Picolinic Acid Derivatives as Metallo-β-lactamase Inhibitors. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6] Link

  • Rose, N. R., et al. (2011). Plant Growth Regulator Daminozide is a Selective Inhibitor of Human KDM2/7 Histone Demethylases. Journal of Medicinal Chemistry. Link

  • Lutz, M. R., et al. (2016). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines. Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4,5-Dichloropicolinate

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of Methyl 4,5-dichloropicolinate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of Methyl 4,5-dichloropicolinate (CAS 1256834-28-2) is deceptively simple. While standard esterification protocols (Fischer or Acid Chloride routes) appear straightforward, the unique electronic structure of the pyridine ring introduces specific "traps" that do not exist in benzene-based analogs.

This guide addresses the three critical failure modes:

  • Nucleophilic Aromatic Substitution (

    
    ):  The formation of methoxy impurities.
    
  • Thermal Decarboxylation: The loss of the carboxylate moiety.

  • Hydrolytic Reversion: The equilibrium trap.

Module 1: The "Phantom" Impurity ( Competition)

The Issue: Users frequently report the appearance of a secondary peak in HPLC/GC with a mass shift of -4 Da (Cl replaced by OMe) or +31 Da (vs. product) depending on ionization. This is Methyl 5-chloro-4-methoxypicolinate .

The Mechanism: Unlike chlorobenzenes, chloropyridines are highly susceptible to Nucleophilic Aromatic Substitution (


).
  • The pyridine nitrogen exerts a strong electron-withdrawing effect, specifically activating the C2 and C4 positions.

  • In 4,5-dichloropicolinate, the C4-chlorine is para to the ring nitrogen, making it highly electrophilic.

  • If the reaction mixture becomes too basic (excess methoxide) or too hot, the solvent (methanol) attacks C4, displacing the chlorine.

Diagnostic Check:

  • NMR: Look for a new singlet around

    
     3.9-4.0 ppm (methoxy group on ring) distinct from the ester methyl (
    
    
    
    3.8 ppm).
  • MS: M+ peak at 201/203 (monochloro pattern) instead of 205/207/209 (dichloro pattern).

Prevention Strategy:

  • Avoid Base Catalysis: Do not use basic conditions (e.g.,

    
    /MeI) if possible.
    
  • Control Acidity: If using thionyl chloride (

    
    ), ensure the reaction remains acidic. The protonated pyridine ring is even more susceptible to attack, but without free methoxide ions (
    
    
    
    ), the reaction with neutral methanol is slow unless heated excessively.
  • Temperature Limit: Keep reflux temperatures moderate (

    
    ).
    
Module 2: The Decarboxylation Trap

The Issue: Significant yield loss accompanied by gas evolution (


) and the isolation of 3,4-dichloropyridine .

The Mechanism: Picolinic acids (pyridine-2-carboxylic acids) are notoriously unstable thermally. The electron-withdrawing nitrogen facilitates the loss of


 through a cyclic transition state, stabilized by the formation of a transient ylide or protonated species.

The Trigger:

  • Heating the starting material (4,5-dichloropicolinic acid) in a high-boiling solvent prior to esterification.

  • Exothermic spikes during the addition of thionyl chloride.

Prevention Strategy:

  • Cold Addition: Always add

    
     at 
    
    
    
    .
  • One-Pot Protocol: Do not isolate the acid chloride intermediate if high heat is required to remove excess reagent. Use a co-solvent (e.g., Toluene) to strip reagents under vacuum at lower temperatures.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the primary synthetic pathway and the competing side reactions.

ReactionPathways SM 4,5-Dichloropicolinic Acid AC Acid Chloride Intermediate SM->AC SOCl2, 0°C (Activation) Imp_Decarb 3,4-Dichloropyridine (Decarboxylation) SM->Imp_Decarb Heat (>100°C) -CO2 Prod Methyl 4,5-dichloropicolinate (TARGET) AC->Prod MeOH (Esterification) Imp_SNAr Methyl 5-chloro-4- methoxypicolinate AC->Imp_SNAr Excess Heat/Base (Attack at C4) Prod->Imp_SNAr Prolonged Reflux Imp_Hyd Reverted Acid (Hydrolysis) Prod->Imp_Hyd H2O / Acid (Equilibrium)

Caption: Figure 1. Synthetic workflow showing the target pathway (Green/Blue) vs. thermal and nucleophilic failure modes (Red).

Experimental Protocol: Optimized Thionyl Chloride Method

This protocol minimizes


 by maintaining acidic conditions and minimizes decarboxylation by controlling exotherms.

Reagents:

  • 4,5-Dichloropicolinic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Methanol (anhydrous) (Solvent, 10-20 volumes)

  • DMF (Catalytic, 2-3 drops)

Step-by-Step:

  • Setup: Charge 4,5-dichloropicolinic acid into a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Solvent: Add anhydrous Methanol. Cool the suspension to 0–5°C (Ice/Water bath).

  • Activation: Dropwise add

    
     over 30 minutes. Critical: Do not allow temperature to exceed 10°C during addition to prevent rapid gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to mild reflux (65°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC/HPLC. If SM remains, add 0.5 eq

      
       and reflux for 1 additional hour.
      
  • Workup: Concentrate the mixture under reduced pressure at <40°C .

  • Neutralization: Dissolve residue in EtOAc. Wash carefully with saturated

    
     (cold) until pH is neutral. Warning: 
    
    
    
    evolution will be vigorous.
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Troubleshooting Data & FAQs
Impurity Profile Table
ObservationProbable ImpurityRoot CauseCorrective Action
M-18 Peak (MS) 4,5-Dichloropicolinic AcidIncomplete Reaction / HydrolysisCheck solvent dryness; Ensure excess

.
M-44 Peak (MS) 3,4-DichloropyridineDecarboxylationLower reaction temp; Avoid prolonged heating of acid form.
Shift -4 Da 4-Methoxy-5-chloropicolinate

at C4
Reduce reflux time; Ensure no strong base is present.
Yellow/Brown Color Polymer/OligomersPyridine ring degradationUse inert atmosphere (

); Exclude light.
Frequently Asked Questions

Q: Can I use


 instead of 

?
A: Yes, Fischer esterification with sulfuric acid works. However, it is an equilibrium process and generates water. You must use a large excess of methanol or a Dean-Stark trap (if using a co-solvent like benzene/toluene) to drive the reaction to completion.

is preferred because it consumes the water produced.

Q: Why is the 4-position attacked and not the 5-position? A: Resonance structures show that the positive charge from the protonated nitrogen delocalizes to the 2 and 4 positions. The 5-position is meta to the nitrogen and is electronically similar to a standard chlorobenzene (less reactive). The 4-position is para, making it highly deficient and prone to methoxide attack.

Q: My product is turning pink/red upon storage. Why? A: Halogenated pyridines are photosensitive. Trace amounts of free amine or acid can catalyze decomposition. Store the ester in amber vials at 4°C under argon.

References
  • ChemicalBook. (2025).[1] Methyl 4,5-dichloropicolinate Properties and CAS Data.[2][3]Link

  • Master Organic Chemistry. (2018).

    
    ): Introduction and Mechanism. (Detailed mechanism on why para-positions are activated). Link
    
  • Chemistry LibreTexts. (2021). Decarboxylation of Carboxylic Acids.[4][5][6][7] (Thermodynamics of decarboxylation). Link

  • National Institutes of Health (NIH). (2023). Steglich Esterification and Side Reactions.[8][9][10] (Alternative coupling methods and urea byproducts). Link

  • ChemScene. (2024). Product Analysis: Methyl 4,5-dichloropicolinate.[3]Link[3]

Sources

Optimization

Technical Guide: Stability &amp; Degradation of Methyl 4,5-Dichloropicolinate

The following guide serves as a specialized technical resource for Methyl 4,5-dichloropicolinate (CAS: 1256834-28-2).[1][2] It is designed to move beyond generic safety data, providing actionable insights into the compou...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical resource for Methyl 4,5-dichloropicolinate (CAS: 1256834-28-2).[1][2] It is designed to move beyond generic safety data, providing actionable insights into the compound's stability profile, degradation mechanisms, and experimental handling.[2][3]

[1][2]

Executive Summary: The "Personality" of the Molecule

Methyl 4,5-dichloropicolinate is not merely a stable building block; it is an electron-deficient pyridine ester .[1][2] This chemical architecture dictates two primary instability vectors that every researcher must control:

  • Moisture Sensitivity: The electron-withdrawing chlorine atoms and the pyridine nitrogen inductively destabilize the ester bond, making it more susceptible to hydrolysis than standard alkyl benzoates.[1][2]

  • Regioselective Lability: The C-4 chlorine is activated by the pyridine nitrogen (para-position), making it a "hotspot" for unintended Nucleophilic Aromatic Substitution (SnAr), even with weak nucleophiles like water or alcohols.[1][2]

Storage & Handling (Pre-Experiment)

Q: What are the critical storage parameters to prevent "silent" degradation?

A: Unlike simple organic solids, this compound is a low-melting solid (typically melting range ~50–60°C, varying by purity) with hydrolytic susceptibility.[1][2]

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards spontaneous hydrolysis and prevents "caking" or melting which increases surface area for moisture absorption.[1]
Atmosphere Inert (Argon/Nitrogen) Essential.[1] Atmospheric moisture is sufficient to initiate surface hydrolysis to the carboxylic acid over weeks.[1][2]
Container Amber Glass, Tightly SealedProtects from potential photodegradation (pyridine ring excitation) and moisture ingress.[1][2]
Troubleshooting: Physical State Changes

Issue: "My sample arrived as a fused yellow lump instead of a white powder."

Diagnosis: This is likely thermal excursion during transit.[2] The compound has a relatively low melting point.[1][2] If the purity (checked via HPLC) is >98%, the material is usable but should be ground to a powder under inert atmosphere to ensure consistent stoichiometry.

[2] Action:

  • Do not heat to melt it back down (accelerates degradation). [4] 2. Chill the bottle to 4°C.

  • Break up the solid mechanically in a glovebox or dry bag.

Chemical Stability & Reactivity Profile

This section details the specific degradation pathways. Understanding these allows you to distinguish between "bad material" and "bad chemistry."[1][2]

The Dual-Threat Mechanism

The following diagram illustrates the competition between Hydrolysis (Storage degradation) and Nucleophilic Substitution (Reaction byproduct formation).[1][2]

G cluster_0 Key Insight: C-4 Reactivity Start Methyl 4,5-dichloropicolinate (Intact Reagent) Acid 4,5-Dichloropicolinic Acid (Hydrolysis Product) Start->Acid Path A: Moisture/Acid/Base (Storage Failure) SnAr_Prod 4-Substituted-5-chloropicolinate (SnAr Byproduct) Start->SnAr_Prod Path B: Nucleophile (Nu-) (Reaction Competition)

Figure 1: Degradation pathways. Path A represents storage instability (hydrolysis). Path B represents the regioselective reactivity at the C-4 position due to resonance stabilization from the pyridine nitrogen.[1][2]

Q: Why is the C-4 Chlorine so unstable compared to C-5?

A: This is a classic manifestation of pyridine electronics.

  • C-4 Position (Para-like): The nitrogen atom acts as an electron sink.[1] When a nucleophile attacks C-4, the negative charge can be delocalized onto the electronegative nitrogen.[1][2] This lowers the activation energy for displacement of the chlorine.[1][2]

  • C-5 Position (Meta-like): No such resonance stabilization exists.[1] The C-5 chlorine is significantly more stable and typically requires forcing conditions (catalysts/high heat) to displace.[1][2]

Implication: If you use nucleophilic bases (e.g., NaOMe, hydroxides) or solvents (e.g., alcohols) without care, you will strip the C-4 chlorine before you effect the desired transformation elsewhere.[1][2]

Analytical Troubleshooting (HPLC/LC-MS)

Standardized Purity Check Protocol

Do not rely on melting point alone due to the compound's low melting nature.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the pyridine protonated/neutral depending on pH, improving peak shape).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine ring absorption).[1]

Common Chromatographic Issues
ObservationDiagnosisRoot Cause & Fix
Fronting Peak / Split Peak Sample Overload / Solvent Mismatch The compound has low water solubility.[1] Dissolving in 100% MeCN and injecting into a high-aqueous initial gradient causes precipitation.[1] Fix: Dissolve in 50:50 MeCN:Water.
New Peak @ RRT ~0.6-0.8 Hydrolysis (Acid Formation) The free acid (4,5-dichloropicolinic acid) is more polar and elutes earlier.[1][2] Fix: Check storage conditions. If <2%, use repurification (recrystallization from hexanes/EtOAc).[1][2]
Ghost Peaks in Blank Carryover Chlorinated pyridines can be "sticky" on stainless steel.[1] Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% TFA.[1][2]

Forced Degradation Protocols

To validate your analytical method or understand stability in your specific formulation, perform these stress tests.

Experiment 1: Hydrolytic Stress (Acid/Base)
  • Objective: Determine the half-life of the ester bond.

  • Protocol:

    • Prepare a 1 mg/mL solution in Acetonitrile.[1][2]

    • Acid Stress: Add equal volume 0.1 N HCl. Heat to 60°C for 2 hours.

    • Base Stress: Add equal volume 0.1 N NaOH.[1][2] Stir at Room Temperature for 1 hour.

    • Neutralization: Quench exactly to pH 7 before injection.

  • Expected Result:

    • Acid:[5][6] Slow degradation (approx. 5-10%).[1]

    • Base: Rapid degradation (>50%) to the carboxylate.[1][2] Note: Strong base may also induce hydrolysis of the C-4 Chlorine (SnAr) to the 4-hydroxy derivative.[1][2]

Experiment 2: Oxidative Stress
  • Objective: Assess pyridine ring stability.

  • Protocol: Treat with 3% H2O2 at RT for 24 hours.

  • Expected Result: Generally stable. If N-oxide formation occurs (rare without forcing), it will elute significantly earlier than the parent.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25142279, Methyl 4,5-dichloropicolinate.[2] Retrieved from [Link][1][2]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1][2] Comprehensive Heterocyclic Chemistry.[1][2] Elsevier.[2] (Fundamental text on C-4 vs C-5 reactivity in pyridines).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1][2] Springer.[2][7] (Source for Nucleophilic Aromatic Substitution mechanisms).[1][6]

  • World Health Organization (2004). The International Pharmacopoeia: Methods of Analysis.[2] (General guidance on HPLC method validation for unstable esters).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4,5-dichloropicolinate

Welcome to the technical support center for cross-coupling reactions involving Methyl 4,5-dichloropicolinate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving Methyl 4,5-dichloropicolinate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this challenging heterocyclic substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and field-proven protocols to help you achieve your synthetic goals.

Part 1: Understanding the Substrate: Why is Methyl 4,5-dichloropicolinate "Challenging"?

Methyl 4,5-dichloropicolinate presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. A clear understanding of its structure is the first step toward successful reactivity.

  • Two Unactivated Chloride Sites: The carbon-chlorine bonds at the C4 and C5 positions are relatively strong and less reactive compared to their bromide or iodide counterparts. This necessitates the use of highly active catalyst systems to facilitate the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can influence the kinetics of the catalytic cycle. This property, combined with the presence of two electron-withdrawing chloro groups, further deactivates the C-Cl bonds towards oxidative addition.[2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can act as a competitive inhibitor, sequestering the active catalyst and preventing it from participating in the desired cross-coupling cycle.[1][3] The choice of a sterically hindered ligand is often crucial to mitigate this effect.

  • Regioselectivity: The electronic environments of the C4 and C5 positions are different, leading to potential challenges in controlling which chloride is substituted, especially when aiming for mono-functionalization.

Part 2: Frequently Asked Questions (FAQs) - General Principles

This section addresses foundational questions regarding catalyst system selection for this substrate.

Q1: What are the essential components of the catalytic system for this substrate?

A palladium-catalyzed cross-coupling reaction requires four key components: a palladium source (precatalyst), a ligand, a base, and a solvent. The success of the reaction, especially with a challenging substrate like Methyl 4,5-dichloropicolinate, hinges on the synergistic interaction of these four components.

Q2: Should I use a Pd(0) or Pd(II) precatalyst?

Q3: Why is the ligand choice so critical for dichloropyridines?

The ligand is arguably the most important variable. For unactivated aryl chlorides, the ligand must:

  • Be Electron-Rich: This increases the electron density on the palladium center, promoting the oxidative addition of the C-Cl bond.

  • Be Sterically Bulky: Large, bulky ligands (e.g., biarylphosphines like XPhos or SPhos) favor the formation of the active 14-electron monoligated Pd(0) species, accelerate the final reductive elimination step, and physically block the pyridine nitrogen from coordinating to and deactivating the palladium center.[5][8]

Q4: How do I select the right base?

The base plays multiple roles: it activates the nucleophile (e.g., the boronic acid in a Suzuki coupling) and neutralizes the acid generated during the reaction. For dichloropyridines, strong, non-nucleophilic inorganic bases are preferred.

  • Potassium Phosphate (K₃PO₄): An excellent all-around choice, particularly for Suzuki couplings.

  • Cesium Carbonate (Cs₂CO₃): A strong base that often provides high yields but is more expensive.[9]

  • Sodium tert-butoxide (NaOtBu): A very strong base, typically used in Buchwald-Hartwig aminations, but can be incompatible with sensitive functional groups.[9]

The solubility of the base in the chosen solvent is also a critical factor; heterogeneous reactions can sometimes be sluggish.[5]

Part 3: Troubleshooting Guides for Specific Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. However, low yields are a common issue with Methyl 4,5-dichloropicolinate.

Q: My Suzuki-Miyaura reaction has stalled or resulted in a very low yield. What should I do?

A: Low yields in Suzuki couplings with this substrate typically point to issues with catalyst activity, the base, or reaction conditions. Follow this systematic troubleshooting workflow.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling q1 Is the catalyst system active enough for an electron-deficient aryl chloride? start->q1 sol1 Switch to a more robust catalyst system: • Use bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). • Use a well-defined palladacycle precatalyst (e.g., XPhos Pd G2/G3). • Increase catalyst loading (from 1-2 mol% to 3-5 mol%). q1->sol1 No q2 Is the base strong and soluble enough? q1->q2 Yes a1_yes Yes a1_no No sol2 Screen stronger, non-nucleophilic bases: • Switch from carbonates (e.g., K₂CO₃) to phosphates (K₃PO₄). • Consider Cs₂CO₃ for difficult couplings. • Ensure adequate stirring for heterogeneous mixtures. q2->sol2 No q3 Is the reaction temperature adequate? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase reaction temperature: • Typical range for aryl chlorides is 80-120 °C. • Consider a higher-boiling solvent (e.g., dioxane, toluene). • Microwave irradiation can sometimes accelerate slow reactions. q3->sol3 No end_node If issues persist, consider hydrodehalogenation or other side reactions. Re-evaluate substrate purity. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemp (°C)Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O100-110A robust, general-purpose system for aryl chlorides.
XPhos Pd G2 (2 mol%)(Internal)K₃PO₄t-AmylOH100Excellent for challenging, electron-deficient substrates.[4]
Pd₂(dba)₃ (1.5 mol%)RuPhos (3.5 mol%)Cs₂CO₃Toluene110A highly active system, useful if others fail.

Q: How can I control for mono- versus di-substitution?

A: Achieving selective substitution is challenging.

  • For Mono-substitution (C4 favored): The C4 position is generally more reactive. Use a 1:1 stoichiometry of the dichloropicolinate to the boronic acid, lower the reaction temperature, and monitor the reaction carefully to stop it after the first substitution.

  • For Di-substitution: Use an excess of the boronic acid (2.2-2.5 equivalents) and a higher catalyst loading. The reaction will likely require prolonged heating at a higher temperature to drive the second, more difficult substitution to completion.[10]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is fundamental for introducing nitrogen-containing moieties.[8][11] Catalyst poisoning by either the amine substrate or the pyridine product is a major hurdle.[12]

Q: My amination reaction is sluggish, and I'm recovering starting material. What's the problem?

A: This often points to an inappropriate ligand/base combination or catalyst deactivation.

  • Ligand Choice is Paramount: Not all bulky phosphine ligands are equal for amination. For electron-deficient heteroaryl chlorides, highly specialized biarylphosphine ligands are often required. Ligands like Josiphos or Xantphos have shown efficacy in couplings with challenging heterocycles.[8][13]

  • Base Strength and Type: A strong base like NaOtBu or LHMDS is typically required to deprotonate the amine. However, these strong bases can be incompatible with other functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used but often require a more active catalyst system and higher temperatures.[9]

  • Amine Nucleophilicity: Sterically hindered secondary amines or electron-deficient anilines are particularly challenging coupling partners and will require a more reactive catalytic system.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp (°C)Target Amine
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane110Primary & Secondary Aliphatic Amines
BrettPhos Pd G3(Internal)NaOtBuToluene100Electron-deficient Anilines
Pd(OAc)₂JosiphosK₃PO₄Toluene110General purpose, good functional group tolerance
C. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides access to valuable alkynyl-substituted pyridines.[14] The primary side reaction to control is the homocoupling of the terminal alkyne (Glaser coupling).

Q: My main product is the homocoupled alkyne dimer, not the desired cross-coupled product. How do I fix this?

A: Alkyne homocoupling is almost always promoted by the copper(I) co-catalyst.

  • Switch to Copper-Free Conditions: This is the most effective solution. Copper-free Sonogashira protocols have become highly reliable. They typically involve a palladium catalyst and a strong amine base (like pyrrolidine or diisopropylamine) in a polar aprotic solvent.[15]

  • Optimize the Base: In copper-free systems, the base is critical. Sterically hindered amines like 2,2,6,6-tetramethylpiperidine (TMP) can be highly effective.[15]

  • If Using Copper: If you must use a copper co-catalyst, ensure your reaction is rigorously deoxygenated, as oxygen promotes Glaser coupling. Use the lowest possible loading of CuI (e.g., 0.5-1 mol%).

General Catalytic Cycle

Understanding the fundamental steps of the cross-coupling mechanism can aid in troubleshooting.

Catalytic_Cycle pd0 Pd(0)L pd2_complex R-Pd(II)L(X) pd0->pd2_complex R-X oxidative_addition Oxidative Addition lab1 lab1 oxidative_addition->lab1 pd2_r_rprime R-Pd(II)L(R') pd2_complex->pd2_r_rprime R'-M transmetalation Transmetalation lab2 lab2 transmetalation->lab2 pd2_r_rprime->pd0 product R-R' pd2_r_rprime->product reductive_elimination Reductive Elimination lab3 lab3 reductive_elimination->lab3 lab1->pd0 lab2->pd2_complex lab3->pd2_r_rprime

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[16]

Part 4: General Experimental Protocol

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Methyl 4,5-dichloropicolinate (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 for di-coupling)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Oven-dried glassware, magnetic stir bar, reflux condenser, and nitrogen/argon inlet.

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 4,5-dichloropicolinate, the arylboronic acid, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the catalyst.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.[1][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

References

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). [Link]

  • 2.2.1 Cross-Coupling Methods for Methylation. ResearchGate. [Link]

  • Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. Organometallics (ACS Publications). [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters (ACS Publications). [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Beilstein Journal of Organic Chemistry. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

Sources

Optimization

Technical Support Center: Navigating the Reactivity of Methyl 4,5-dichloropicolinate

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low reactivity of Methyl 4,5-dichloropicolinate. Here, we combine established scientific principles with practical, field-proven insights to ensure your experiments are both successful and reproducible.

Introduction to Methyl 4,5-dichloropicolinate

Methyl 4,5-dichloropicolinate is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient pyridine ring, substituted with two chlorine atoms and a methyl ester group, presents unique reactivity challenges. The chlorine atoms are deactivated towards classical nucleophilic aromatic substitution (SNAr) compared to more activated systems, and achieving regioselectivity in cross-coupling reactions can be complex. This guide is designed to provide you with the knowledge and tools to effectively functionalize this versatile molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my nucleophilic aromatic substitution (SNAr) with an amine on Methyl 4,5-dichloropicolinate so sluggish?

Answer: The reduced reactivity of Methyl 4,5-dichloropicolinate towards SNAr is primarily due to the electronic properties of the pyridine ring. While the nitrogen atom and the methyl ester group are electron-withdrawing, they may not sufficiently activate the ring for facile nucleophilic attack, especially compared to rings bearing strongly deactivating groups like nitro groups.[1][2][3] The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, and its stability is crucial for the reaction to proceed.[1]

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier. Microwave irradiation can be a highly effective method for accelerating these reactions.[4]

  • Use a Stronger Base: A strong, non-nucleophilic base is essential to deprotonate the incoming amine nucleophile, increasing its nucleophilicity. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).

  • Solvent Choice is Critical: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the cation of the base, leaving a more "naked" and reactive anion, and can help stabilize the charged Meisenheimer intermediate.

  • Consider a Catalyst: In some cases, palladium-catalyzed Buchwald-Hartwig amination can be a more efficient alternative to traditional SNAr for forming C-N bonds.[5]

Illustrative Workflow for SNAr with an Amine:

reagents Methyl 4,5-dichloropicolinate + Amine (R-NH2) reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction conditions High Temperature (e.g., 100-150 °C) Strong Base (e.g., NaH, KOtBu) Polar Aprotic Solvent (e.g., DMSO, DMF) conditions->reaction Optimization product Substituted Aminopicolinate reaction->product

Caption: General workflow for optimizing SNAr reactions.

FAQ 2: I am struggling with poor regioselectivity in my Suzuki-Miyaura cross-coupling reaction. How can I selectively functionalize the C4 or C5 position?

Answer: Achieving high regioselectivity in the cross-coupling of dichloropyridines is a common challenge.[6] The outcome is a delicate balance of electronic and steric effects of the substrate, as well as the reaction conditions, particularly the choice of catalyst and ligand.[6][7] Generally, in dichloropyridines, the position adjacent to the nitrogen (C2 or C6) is more reactive in palladium-catalyzed cross-couplings.[7] For Methyl 4,5-dichloropicolinate, the relative reactivity of the C4 and C5 positions can be influenced by several factors.

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRationale
Ligand Choice Crucial for controlling which position reacts.[6]Bulky, electron-rich ligands can favor reaction at the less sterically hindered position. The ligand plays a key role in the oxidative addition step of the catalytic cycle.[8]
Palladium Precursor Can influence the active catalyst formation.[9]Different precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) can lead to different active Pd(0) species, impacting selectivity.[9]
Base Affects the transmetalation step.The choice of base is critical for the activation of the boronic acid.[10]
Solvent Can alter catalyst activity and selectivity.[11]Alcoholic solvent mixtures have been shown to improve reactivity in some cases.[11]

Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:

This protocol provides a starting point for optimizing C4 vs. C5 selectivity.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4,5-dichloropicolinate (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the palladium catalyst/ligand system.

  • Solvent and Base Addition: Add the chosen anhydrous solvent (e.g., dioxane, toluene, or a mixture with water) followed by the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Troubleshooting Regioselectivity:

  • To favor the C4 position: Try using a sterically demanding ligand like SPhos or IPr.[6]

  • To favor the C5 position: Experiment with different palladium sources and consider ligand-free conditions, which have been shown to alter selectivity in some dichloropyridine systems.[7]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add with Methyl 4,5-dichloropicolinate pdII Ar-Pd(II)-X(L2) oxidative_add->pdII transmetalation Transmetalation (Ar'-B(OR)2) pdII->transmetalation with Base + Boronic Acid pdII_ar Ar-Pd(II)-Ar'(L2) transmetalation->pdII_ar reductive_elim Reductive Elimination pdII_ar->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.[8][12]

FAQ 3: My Sonogashira coupling is not proceeding. What conditions should I try?

Answer: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for C-C bond formation.[13][14][15] The low reactivity of Methyl 4,5-dichloropicolinate can also be a hurdle here. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][14]

Troubleshooting & Optimization:

ParameterRecommendationRationale
Catalyst System Use a robust palladium source like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI).The palladium catalyst facilitates the oxidative addition, and the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[14]
Base A bulky amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.The base deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.[13]
Solvent Anhydrous THF or DMF are good starting points.The solvent needs to solubilize all reactants and catalysts.
Temperature Reactions are often run at room temperature to slightly elevated temperatures.Mild conditions are generally preferred for Sonogashira couplings to avoid side reactions.[14]
Additives In some cases, the addition of a ligand like triphenylphosphine (PPh₃) can stabilize the palladium catalyst.

Protocol for a Typical Sonogashira Coupling:

  • To a solution of Methyl 4,5-dichloropicolinate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.) in anhydrous THF or DMF, add the terminal alkyne (1.2 equiv.) and the amine base (e.g., TEA, 2-3 equiv.).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

FAQ 4: I need to hydrolyze the methyl ester of my functionalized picolinate. What are the best conditions to avoid side reactions?

Answer: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common final step.[16] However, harsh conditions can potentially lead to the degradation of other functional groups on the molecule.

Recommended Hydrolysis Conditions:

  • Basic Hydrolysis:

    • Reagents: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF, methanol, and water.

    • Procedure: Dissolve the methyl ester in the solvent mixture and add an aqueous solution of the base. Stir at room temperature until the reaction is complete. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and precipitate the product.

    • Advantages: Generally clean and high-yielding.

  • Acidic Hydrolysis:

    • Reagents: A strong acid like HCl or H₂SO₄ in water or a mixture with an organic solvent.

    • Procedure: Heat the methyl ester in the acidic solution.

    • Considerations: This method can be harsher and may not be suitable for acid-labile functional groups.[17]

Troubleshooting Hydrolysis:

  • Incomplete Reaction: If the hydrolysis is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Side Reactions: If you observe degradation of your product, use milder conditions such as LiOH at room temperature or even 0 °C.

References

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). ACS Publications. Available at: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). PMC - NIH. Available at: [Link]

  • Picolinic acid. Wikipedia. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2022). MDPI. Available at: [Link]

  • Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Google Patents.
  • Picolinic acid derivatives and their use as intermediates. Google Patents.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). ACS Publications. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Available at: [Link]

  • Methyl 4,5,6-trichloropicolinate. PubChem. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. (2011). PMC - NIH. Available at: [Link]

  • Reactions of the 21St Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021). NIH. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Nature.com. Available at: [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2022). YouTube. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. Available at: [Link]

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. Available at: [Link]

  • Methyl 4-Chloropicolinate. PubChem - NIH. Available at: [Link]

  • Selective functionalization synthesizes chemotherapeutic natural products. (2015). EurekAlert!. Available at: [Link]

  • Scheme 27 Double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine. ResearchGate. Available at: [Link]

  • Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. Google Patents.
  • Suzuki Coupling Mechanism. (2022). YouTube. Available at: [Link]

  • Sonogashira Coupling. (2021). Chemistry LibreTexts. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). PMC - PubMed Central. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Hydrolysis of methyl esters. Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4,5-dichloropicolinate

Welcome to the technical support center for Methyl 4,5-dichloropicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4,5-dichloropicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to overcome experimental hurdles.

Introduction to Purification Challenges

Methyl 4,5-dichloropicolinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product. However, its synthesis and purification are often accompanied by challenges such as the formation of isomeric impurities, residual starting materials, and potential for hydrolysis. This guide provides a systematic approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities found in crude Methyl 4,5-dichloropicolinate?

Common impurities in crude Methyl 4,5-dichloropicolinate can be broadly categorized as:

  • Isomeric Impurities: The synthesis of dichlorinated pyridines can often result in a mixture of regioisomers.[2] Depending on the synthetic route, you may encounter other isomers of methyl dichloropicolinate.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4,5-dichloropicolinic acid.

  • By-products from Side Reactions: Side reactions, such as the hydrolysis of the methyl ester back to the carboxylic acid, can occur, especially in the presence of water and acid or base catalysts.[3][4]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.

FAQ 2: My NMR analysis shows unexpected peaks. How can I identify the impurities?

Identifying unknown peaks in an NMR spectrum requires a systematic approach:

  • Cross-reference with known spectra: Compare your spectrum with reference spectra for Methyl 4,5-dichloropicolinate and the starting materials.

  • Consider solvent peaks: Ensure the unexpected peaks are not from residual deuterated or non-deuterated solvents.

  • Look for characteristic shifts:

    • A broad peak in the 10-13 ppm range may indicate the presence of a carboxylic acid proton from the hydrolyzed product, 4,5-dichloropicolinic acid.

    • Peaks corresponding to other aromatic substitution patterns could suggest isomeric impurities.

  • Utilize 2D NMR techniques: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities.

  • Mass Spectrometry (MS): Coupling Gas Chromatography (GC) or Liquid Chromatography (LC) with MS is a powerful tool for separating and identifying impurities by their mass-to-charge ratio.[5][6]

FAQ 3: What is the first-pass purification method you recommend for a newly synthesized batch of Methyl 4,5-dichloropicolinate?

For a first-pass purification, recrystallization is often the most efficient and scalable method. It is particularly effective at removing less soluble impurities and can significantly enhance the purity of your product. A common starting point is a mixed solvent system, such as methanol and water. The principle is to dissolve the crude product in a minimum amount of hot solvent in which it is highly soluble, and then to induce crystallization by cooling or by adding an anti-solvent in which the product is poorly soluble.[7][8]

Troubleshooting Guide

Problem 1: Low yield after recrystallization.

Possible Causes:

  • Using too much solvent: The product may remain in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

  • The product is highly soluble in the chosen solvent system even at low temperatures.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[8]

  • Solvent System Screening: If the yield is still low, screen other solvent systems. A table of suggested solvent systems for recrystallization is provided below.

Solvent 1 (Good Solvent)Solvent 2 (Anti-Solvent)Typical Ratio (v/v)Notes
MethanolWater1:1 to 1:3Good for removing non-polar impurities.[7]
EthanolHexane1:2 to 1:5Can be effective for removing polar impurities.
Ethyl AcetateHeptane1:3 to 1:6A common choice for a wide range of organic compounds.
Problem 2: The product oils out during recrystallization instead of forming crystals.

Possible Causes:

  • High concentration of impurities: Impurities can depress the melting point of the product and interfere with crystal lattice formation.

  • Supersaturation is too high: The solution is too concentrated, or the cooling is too rapid.

  • Inappropriate solvent system.

Solutions:

  • Pre-purification: If the crude product is very impure, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove baseline impurities.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.

  • Seeding: Add a small crystal of pure Methyl 4,5-dichloropicolinate to the cooled solution to initiate crystallization.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely, then allow it to cool much more slowly. Adding a slightly larger volume of the anti-solvent before cooling can also help.

Problem 3: Recrystallization fails to remove a persistent impurity.

Possible Causes:

  • The impurity has similar solubility to the product in the chosen solvent system.

  • The impurity is an isomer with very similar physical properties.

Solutions:

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities.[9] A suggested workflow is outlined below.

    • Workflow for Column Chromatography Purification

      Caption: Workflow for purifying Methyl 4,5-dichloropicolinate via column chromatography.

    • Recommended Column Chromatography Conditions:

Stationary PhaseMobile Phase (Eluent)Gradient
Silica Gel (230-400 mesh)Ethyl Acetate / HexaneStart with 5% Ethyl Acetate in Hexane, gradually increasing to 20%
  • Preparative HPLC: For very challenging separations of isomers or impurities present in small amounts, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Problem 4: The product appears to be degrading during purification.

Possible Causes:

  • Hydrolysis of the ester: The methyl ester can hydrolyze back to the carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water and heat.[3][10][11]

  • Thermal instability: Prolonged heating can cause decomposition.

Solutions:

  • Maintain Neutral pH: Ensure that all solvents and reagents used during work-up and purification are neutral. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately follow with a neutralizing wash.

  • Minimize Heat Exposure: Use the lowest possible temperature for recrystallization and evaporate solvents under reduced pressure (roto-evaporation) to avoid excessive heating.

  • Use Anhydrous Solvents: Where possible, use dry solvents to minimize the risk of hydrolysis.

    • Decision Tree for Preventing Product Degradation

      Degradation_Prevention A Product Degradation Suspected? B Check pH of aqueous layers during workup A->B C Is pH acidic or basic? B->C D Neutralize immediately with dilute base/acid C->D Yes F Check for prolonged heating C->F No E Work at lower temperatures D->E E->F G Is purification done at high temperatures? F->G H Use roto-evaporation at lower bath temperature G->H Yes J Check for water content in solvents G->J No I Consider non-thermal purification methods (e.g., chromatography) H->I I->J K Are anhydrous solvents being used? J->K L Use freshly dried solvents K->L No M Pure Product K->M Yes L->M

      Caption: Decision-making process to troubleshoot and prevent degradation of Methyl 4,5-dichloropicolinate during purification.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
  • Google Patents. (n.d.). CN104961705B - Process for synthesizing 4, 5-dichloro-2-methylisothiazolinone by one-pot method.
  • ChemScene. (n.d.). Methyl 4,5-dichloropicolinate.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. Retrieved from [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reactions of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate.
  • Google Patents. (n.d.). CN104961705A - Process for synthesizing 4, 5-dichloro-2-methylisothiazolinone by one-pot method.
  • Reddit. (n.d.). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
  • ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • YouTube. (2015). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Retrieved from [Link]

  • PubMed. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 4,5-dimethoxykynuramine and its in vivo conversion to 6,7-dimethoxy-4-quinolinol. Retrieved from [Link]

  • ResearchGate. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
  • National Pesticide Information Center. (n.d.). 2,4-D. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.
  • Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]

  • PMC. (n.d.). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Retrieved from [Link]

  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • PMC. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Google Patents. (n.d.). CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine.
  • ResearchGate. (n.d.). Electrochemical meta‐carboxylation of pyridines through temporary dearomatization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
  • PubMed. (2012). Determination of Alkylphenols and Phthalate Esters in Vegetables and Migration Studies From Their Packages by Means of Stir Bar Sorptive Extraction Coupled to Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). IE46643B1 - Insecticidal esters of 2,2-dimethylcyclopropane carboxylic acids and intermediates therefor.
  • Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4,5-dichloropicolinate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 4,5-dichloropicolinate. This document provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 4,5-dichloropicolinate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproduct formation during the synthesis of this important chemical intermediate.

Introduction

Methyl 4,5-dichloropicolinate is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Achieving high purity and yield is crucial for its successful application in subsequent synthetic steps. However, like many multi-step organic syntheses, the preparation of Methyl 4,5-dichloropicolinate can be accompanied by the formation of various byproducts that can complicate purification and reduce overall efficiency. This guide provides a structured approach to identifying, understanding, and mitigating the formation of these impurities.

A plausible and common synthetic route to Methyl 4,5-dichloropicolinate starts from 2,3-dichloropyridine, which undergoes metallation and subsequent carboxylation to yield 4,5-dichloropicolinic acid. The final step is the esterification of the carboxylic acid to the desired methyl ester. This guide will focus on potential issues arising from this synthetic pathway.

Diagram: Plausible Synthetic Pathway

Synthetic_Pathway A 2,3-Dichloropyridine B Lithium diisopropylamide (LDA) THF, -78 °C A->B 1. Metallation C 4,5-Dichloro-2-lithiopyridine (Intermediate) B->C D Carbon Dioxide (CO2) C->D 2. Carboxylation E 4,5-Dichloropicolinic Acid D->E F Methanol (MeOH) Acid Catalyst (e.g., H2SO4) E->F 3. Esterification G Methyl 4,5-dichloropicolinate F->G

Caption: Plausible synthetic route to Methyl 4,5-dichloropicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Methyl 4,5-dichloropicolinate?

A1: Common impurities can be categorized based on their origin in the synthetic process:

  • Starting Material Carryover: Unreacted 2,3-dichloropyridine or 4,5-dichloropicolinic acid.

  • Isomeric Byproducts: Formation of other dichloropicolinate isomers due to incomplete or non-selective metallation.

  • Hydrolysis Product: 4,5-Dichloropicolinic acid from the hydrolysis of the methyl ester during workup or storage.

  • Over-chlorinated or Under-chlorinated Species: If the starting material synthesis is not optimal, you might encounter trichloropicolinates or monochloropicolinates.

Q2: How can I improve the yield of the metallation/carboxylation step?

A2: The success of the metallation step is highly dependent on strictly anhydrous and anaerobic conditions. Ensure your solvent (THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use freshly titrated LDA. The temperature should be maintained at -78 °C to prevent side reactions. Slow addition of the reagents is also crucial.

Q3: What is the best method for the final esterification?

A3: Fischer esterification, using methanol as the solvent and a strong acid catalyst like sulfuric acid, is a common and effective method.[1] To drive the equilibrium towards the product, it is advisable to use a large excess of methanol and to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

Q4: My final product is always slightly yellow. How can I obtain a colorless product?

A4: A yellow tint can indicate the presence of colored impurities. Purification by column chromatography on silica gel is typically effective. If the color persists, treatment with activated carbon followed by filtration and recrystallization can help remove colored byproducts.

Troubleshooting Guide: Byproduct Formation

This section details potential byproducts, their mechanisms of formation, and strategies for their mitigation.

Byproduct 1: 3,4-Dichloropicolinic Acid (and its methyl ester)
  • Issue: Presence of a significant amount of the 3,4-dichloro isomer in the final product.

  • Mechanism of Formation: During the metallation of 2,3-dichloropyridine, lithiation can occur at the 4-position, although it is sterically and electronically less favored than the 2-position. This leads to the formation of the corresponding isomeric carboxylic acid upon quenching with CO2.

  • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during the addition of LDA and the subsequent quenching. Higher temperatures can lead to decreased regioselectivity.

  • Slow Addition of Reagents: Add the LDA solution dropwise to the solution of 2,3-dichloropyridine to maintain a low localized concentration of the base.

  • Use of a Bulky Base: While LDA is standard, exploring even bulkier lithium amide bases could potentially enhance the selectivity for the less hindered 2-position.

  • Detection: HPLC and GC-MS are effective for separating and identifying isomeric byproducts. 1H NMR can also be used to detect the presence of the isomer, as the proton coupling patterns will differ.

  • Removal: Careful column chromatography on silica gel can separate the isomeric esters. Fractional crystallization may also be an option if the isomers have sufficiently different solubilities.

Byproduct 2: 4,5-Dichloropyridine
  • Issue: Presence of 4,5-dichloropyridine in the final product.

  • Mechanism of Formation: This byproduct can arise from two main pathways:

    • Incomplete Carboxylation: If the lithiated intermediate is not completely quenched with CO2, it can be protonated during the workup, leading back to a dichloropyridine (in this case, likely a mix of isomers with 2,3-dichloropyridine being prominent).

    • Decarboxylation: 4,5-Dichloropicolinic acid can undergo decarboxylation under harsh thermal or acidic/basic conditions. Picolinic acids are known to be susceptible to decarboxylation.[2][3]

  • Efficient Carboxylation: Use a large excess of freshly crushed dry ice (solid CO2) for the quenching step. Ensure the lithiated intermediate is added to the CO2, rather than the other way around, to maintain an excess of the electrophile.

  • Mild Reaction Conditions: Avoid excessive heating during the esterification and purification steps. If distillation is used for purification, perform it under high vacuum to keep the temperature as low as possible.

  • Detection: GC-MS is the most suitable technique for detecting this volatile byproduct.

  • Removal: Due to its volatility, 4,5-dichloropyridine can often be removed by evaporation under reduced pressure or during the solvent removal step. If it co-distills with the product, careful fractional distillation or preparative GC may be necessary.

Byproduct 3: 4,5-Dichloropicolinamide
  • Issue: Formation of the corresponding amide instead of the methyl ester.

  • Mechanism of Formation: If ammonia or an amine is present as a contaminant during the esterification step, it can compete with methanol in reacting with the activated carboxylic acid (e.g., an acyl chloride intermediate if thionyl chloride is used for activation).

  • Use of High Purity Reagents: Ensure that the methanol and any acid catalysts used are free from amine or ammonia contamination.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric contaminants.

  • Detection: The amide will have a significantly different retention time in HPLC and a different mass in MS compared to the ester. The N-H protons will be visible in the 1H NMR spectrum.

  • Removal: Column chromatography is the most effective method for separating the amide from the ester.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4,5-Dichloropicolinic Acid
  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78 °C to generate LDA in situ.

  • To this LDA solution, add a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by pouring the mixture onto an excess of freshly crushed dry ice.

  • Allow the mixture to warm to room temperature, then add water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4,5-dichloropicolinic acid.

Protocol 2: Fischer Esterification of 4,5-Dichloropicolinic Acid
  • Suspend 4,5-dichloropicolinic acid (1.0 eq) in a large excess of methanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 4,5-dichloropicolinate.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 4,5-dichloropicolinateC₇H₅Cl₂NO₂206.03White to off-white solid
4,5-Dichloropicolinic AcidC₆H₃Cl₂NO₂192.00White to off-white solid
3,4-Dichloropicolinic AcidC₆H₃Cl₂NO₂192.00Solid
4,5-DichloropyridineC₅H₃Cl₂N147.99Liquid/Low melting solid
4,5-DichloropicolinamideC₆H₄Cl₂N₂O191.02Solid

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, GC-MS, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity Structure Impurity_Detected->Identify_Impurity Yes Purification Purification Strategy: - Column Chromatography - Recrystallization Impurity_Detected->Purification No Isomer Isomeric Byproduct? Identify_Impurity->Isomer Decarboxylation Decarboxylation Product? Isomer->Decarboxylation No Optimize_Metallation Optimize Metallation: - Strict Temp. Control (-78°C) - Slow Reagent Addition Isomer->Optimize_Metallation Yes Hydrolysis Hydrolysis Product? Decarboxylation->Hydrolysis No Optimize_Carboxylation Optimize Carboxylation: - Use Excess Dry Ice - Mild Workup Decarboxylation->Optimize_Carboxylation Yes Other Other Byproduct? Hydrolysis->Other No Optimize_Esterification Optimize Esterification: - Anhydrous Conditions - Mild Temperature Hydrolysis->Optimize_Esterification Yes Optimize_Metallation->Purification Optimize_Carboxylation->Purification Optimize_Esterification->Purification

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method. CN104961705B.
  • Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method. CN104961705A.
  • Method for preparing 2,4-dichlorophenoxyacetic acid. CN104447290A.
  • Method for producing 4,5-dichlorophthalic acid or salt thereof. JPH07109245A.
  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.
  • Hammick reaction. In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Process for making phenoxyalkanoic acids. US4035416A.
  • Simple preparation method of 2, 5-dichloropyridine. CN109721529B.
  • Method for preparing 4-methyl-biphenyl deriv
  • Preparation process of high-purity 4-chloro-2-pyridinecarboxyl
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(10), 834-839.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.
  • Process for the preparation of pyridine carboxylic acid esters. EP0820986A1.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Methyl 4-chloro-2-pyridinecarboxyl
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • 2-Pyridinecarboxylic acid, 4,5,6-trichloro-, phenylmethyl ester synthesis. ChemicalBook.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Process for the preparation of pyridine-2,3-dicarboxylic acids.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of "Methyl 4,5-dichloropicolinate" isomers

Comparative Reactivity Guide: Methyl 4,5-Dichloropicolinate vs. Regioisomers in Heterocyclic Synthesis Executive Summary: The "Scaffold Advantage" In the landscape of fragment-based drug discovery (FBDD), halogenated pic...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Methyl 4,5-Dichloropicolinate vs. Regioisomers in Heterocyclic Synthesis

Executive Summary: The "Scaffold Advantage"

In the landscape of fragment-based drug discovery (FBDD), halogenated picolinates are critical linchpins for constructing nitrogen-containing heterocycles, particularly kinase inhibitors. Among the isomers, Methyl 4,5-dichloropicolinate stands out not for its raw reactivity, but for its predictable regioselectivity .

While isomers like Methyl 4,6-dichloropicolinate offer two activated positions leading to potential mixtures, the 4,5-isomer presents a "lock-and-key" electronic profile. The C4-chlorine is electronically activated for Nucleophilic Aromatic Substitution (SNAr), while the C5-chlorine remains inert to nucleophiles but active for palladium-catalyzed cross-coupling. This orthogonality allows for controlled, sequential functionalization—a critical requirement for high-throughput library synthesis.

Electronic Profile & Regioselectivity Analysis

To understand the reactivity differences, one must analyze the resonance stabilization of the Meisenheimer complex formed during SNAr.

  • Methyl 4,5-dichloropicolinate (Target):

    • C4 Position: Located para to the pyridine nitrogen. Attack here creates a negative charge that can be delocalized onto the electronegative nitrogen atom. This is the primary site of reactivity.

    • C5 Position: Located meta to the pyridine nitrogen. Attack here places negative charge on ring carbons without stabilization from the nitrogen. This position is effectively inert to SNAr under standard conditions.

    • C2-Ester Effect: The ester at C2 is electron-withdrawing, inductively activating the entire ring, but its resonance contribution reinforces C4/C6 activation.

  • Methyl 4,6-dichloropicolinate (Comparator):

    • C4 Position: Para to nitrogen (Activated).

    • C6 Position: Ortho to nitrogen (Activated) and ortho to the ester.

    • Outcome: Competition often occurs. While C4 is generally favored due to steric hindrance at C6 (from the ester), the selectivity is lower than in the 4,5-isomer.

Visualization: Electronic Activation Map

ReactivityMap Substrate Methyl 4,5-dichloropicolinate C4_Path Attack at C4 (Para) Substrate->C4_Path Nucleophile (Nu-) C5_Path Attack at C5 (Meta) Substrate->C5_Path Nu- (Slow) Intermediate_C4 Meisenheimer Complex (Stabilized by N) C4_Path->Intermediate_C4 Low Activation Energy Intermediate_C5 High Energy Complex (No N-stabilization) C5_Path->Intermediate_C5 High Activation Energy Product_C4 C4-Substituted Product (Major) Intermediate_C4->Product_C4 -Cl- Product_C5 No Reaction / Trace Intermediate_C5->Product_C5

Caption: Mechanistic pathway showing the energetic favorability of C4 substitution due to nitrogen resonance stabilization, contrasting with the prohibited C5 attack.

Comparative Reactivity Data

The following table summarizes the performance of the 4,5-isomer against common alternatives in standard SNAr reactions (e.g., with morpholine or primary amines).

FeatureMethyl 4,5-dichloropicolinate Methyl 4,6-dichloropicolinate Methyl 3,6-dichloropicolinate
Primary SNAr Site C4 (Para to N)C4 (Para to N) & C6 (Ortho to N)C6 (Ortho to N)
Regioselectivity High (>95:5) Moderate (Mixture possible)High (C6 favored)
Steric Influence Low (C4 is unhindered)High (C6 hindered by ester)High (C3 hindered by ester)
Secondary Reactivity C5-Cl available for Suzuki/Stille couplingC6-Cl available (sterically crowded)C3-Cl available (sterically crowded)
Strategic Utility Ideal for sequential SNAr

Coupling
workflows.[1]
Used when C6 functionalization is not required.Specialized for 6-substituted pyridines.

Experimental Protocol: Regioselective C4-Amination

Objective: Selective displacement of the C4-chlorine with a secondary amine (e.g., Morpholine) while preserving the C5-chlorine and C2-ester.

Safety Note: Perform all reactions in a fume hood. Chlorinated pyridines can be skin irritants.

Materials:
  • Methyl 4,5-dichloropicolinate (1.0 equiv)[2]

  • Morpholine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

Step-by-Step Methodology:
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4,5-dichloropicolinate (1.0 g, 4.85 mmol) in anhydrous Acetonitrile (24 mL).

  • Base Addition: Add DIPEA (1.27 mL, 7.28 mmol) via syringe.

  • Nucleophile Addition: Dropwise add Morpholine (0.46 mL, 5.34 mmol) at room temperature (25°C).

    • Expert Insight: Adding the nucleophile slowly prevents localized high concentrations that might force non-selective side reactions, though the 4,5-isomer is robust.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 7:3) or LC-MS.[3]

    • Checkpoint: The starting material (Rt ~ 1.2 min) should disappear, replaced by a more polar product (Rt ~ 0.9 min).

  • Work-up:

    • Cool to room temperature.[1][3][4]

    • Concentrate the solvent under reduced pressure.[5]

    • Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Expected Yield: 85–95% as a pale yellow solid.

Self-Validating Logic:
  • Why 60°C? Room temperature may be too slow for the deactivated pyridine ring (compared to nitro-benzene), but boiling DMF (>150°C) risks ester hydrolysis or degradation. 60°C is the "Goldilocks" zone.

  • Why DIPEA? It scavenges the HCl generated without competing as a nucleophile (unlike primary amines).

Strategic Workflow: Sequential Functionalization

The true power of the 4,5-isomer lies in the ability to build complex scaffolds.

Workflow Start Methyl 4,5-dichloropicolinate Step1 Step 1: S_NAr (C4 Selective) Nucleophile: Amine/Alkoxide Start->Step1 Intermed Intermediate: Methyl 4-amino-5-chloropicolinate Step1->Intermed >95% Regioselectivity Step2 Step 2: Suzuki Coupling (C5 Selective) Catalyst: Pd(PPh3)4 / Boronic Acid Intermed->Step2 Final Final Scaffold: 4,5-Disubstituted Picolinate Step2->Final C-C Bond Formation

Caption: Sequential workflow leveraging the orthogonal reactivity of C4 (SNAr active) and C5 (Cross-coupling active) positions.

References

  • ChemicalBook. Methyl 4,5-dichloropicolinate Product & Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Methyl 4,5-dichloropicolinate Compound Summary. Retrieved from

  • WuXi AppTec. Regioselectivity in SNAr Reactions of Dichloropyrimidines and Pyridines. Retrieved from

  • BenchChem. Synthesis Routes of Methyl 4-Chloropicolinate. Retrieved from

  • Beilstein Journals. Morpholine-mediated defluorinative cycloaddition. (Context for Morpholine reactivity). Retrieved from

Sources

Comparative

Efficacy Evaluation of Herbicides Derived from Methyl 4,5-Dichloropicolinate

The following guide provides an in-depth technical evaluation of herbicides derived from the Methyl 4,5-dichloropicolinate scaffold. This analysis focuses on the synthesis, efficacy, and mode of action of these compounds...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of herbicides derived from the Methyl 4,5-dichloropicolinate scaffold. This analysis focuses on the synthesis, efficacy, and mode of action of these compounds, specifically positioning them as precursors to next-generation 6-aryl-picolinate synthetic auxins (e.g., analogues of Halauxifen-methyl and Florpyrauxifen-benzyl).[1][2]

Content Type: Technical Comparison Guide Audience: Researchers, Agrochemical Scientists, and Lead Discovery Chemists[1][2]

Executive Summary: The 4,5-Dichloro Scaffold Advantage

Methyl 4,5-dichloropicolinate (CAS 1256834-28-2) represents a critical "late-stage" intermediate in the discovery of novel synthetic auxin herbicides.[1][2] Unlike the classical 3,6-dichloro (Clopyralid) or 3,5,6-trichloro (Picloram) motifs, the 4,5-dichloro substitution pattern offers a unique entry point for nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) at the C4 position.[1]

This scaffold is primarily utilized to synthesize 4-amino-3,5-dichloro-6-aryl-picolinates , a class of herbicides that exhibit:

  • Hyper-Potency: Experimental analogues (e.g., Compound V-7) have demonstrated root growth inhibition (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) up to 45-fold lower  than commercial standards like Halauxifen-methyl.[1]
    
  • Resistance Breaking: High affinity for the AFB5 (Auxin Signaling F-Box 5) co-receptor, bypassing common resistance mechanisms associated with TIR1-selective auxins (e.g., 2,4-D).[1][2]

Chemical Basis & Synthesis Logic

The efficacy of herbicides derived from this intermediate stems from the ability to precisely modulate the C4-amino and C6-aryl domains.[1][2]

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the conversion of Methyl 4,5-dichloropicolinate into a bioactive 6-aryl-picolinate herbicide via C4-amination and C6-arylation.[1][2]

SynthesisPathway Start Methyl 4,5-dichloropicolinate (Scaffold) Inter1 Intermediate A: 4-Amino-5-chloropicolinate (C4 Substitution) Start->Inter1 NH3 / Heat (SNAr at C4) Inter2 Intermediate B: 4-Amino-3,5-dichloropicolinate (C3 Chlorination) Inter1->Inter2 Cl2 / NCS (Electrophilic Halogenation) Product Target Herbicide: 4-Amino-3,5-dichloro-6-aryl-picolinate (C6 Cross-Coupling) Inter2->Product Aryl-Boronic Acid (Suzuki-Miyaura Coupling)

Caption: Synthetic route transforming the 4,5-dichloro scaffold into a high-potency 6-aryl-picolinate auxin via sequential amination and cross-coupling.

Comparative Efficacy Analysis

This section compares the 4,5-Dichloro Derived Series (specifically the 4-amino-3,5-dichloro-6-aryl analogues) against industry-standard synthetic auxins.[1][2]

Experimental Data: Root Growth Inhibition (Arabidopsis thaliana)

Data normalized from recent structure-activity relationship (SAR) studies [1].[1][2]

Compound ClassKey SubstituentsTarget SiteIC50 (nM)Relative Potency
Novel Derivative (V-7) 4-amino-3,5-dichloro-6-pyrazolylAFB5 > TIR10.85 45x (vs Halauxifen)
Halauxifen-methyl 4-amino-3-chloro-6-arylAFB538.41x (Baseline)
Picloram 4-amino-3,5,6-trichloroTIR1/AFB52,150< 0.02x
Clopyralid 3,6-dichloroTIR1> 5,000< 0.01x

Key Insight: The addition of the 5-chloro substituent (derived from the 4,5-dichloro starting material) significantly enhances binding affinity in the auxin receptor pocket compared to the 3-chloro baseline of Halauxifen.[1][2]

Spectrum of Control & Selectivity[1][2]
  • Broadleaf Control: Excellent efficacy against Amaranthus retroflexus (Redroot Pigweed) and Chenopodium album (Lambsquarters) at rates as low as 5–10 g ai/ha .

  • Crop Safety: High selectivity observed in Cereal Crops (Wheat, Corn, Sorghum) due to rapid metabolic detoxification (likely via glutathione conjugation).[1]

  • Volatility: The methyl ester form facilitates uptake but requires formulation stabilizers to minimize vapor drift, similar to other picolinates.[1]

Mechanism of Action: The AFB5 Shift

Herbicides derived from this scaffold function as molecular glues , stabilizing the interaction between the TIR1/AFB5 F-box proteins and Aux/IAA transcriptional repressors.[1]

Signaling Pathway (DOT Visualization)

The unique "5-chloro" motif enhances selectivity for the AFB5 co-receptor, which is less prone to common auxin resistance mutations found in TIR1.[1]

MoA Herbicide 4,5-DCP Derivative (Active Acid) Receptor TIR1 / AFB5 (F-Box Protein) Herbicide->Receptor Binds Pocket Complex E3 Ligase Complex (SCFTIR1/AFB5) Receptor->Complex Forms Target Aux/IAA Repressor (Degradation Target) Complex->Target Ubiquitinates Proteasome 26S Proteasome Target->Proteasome Degradation GeneExp Auxin Response Genes (Weed Death) Proteasome->GeneExp Derepression

Caption: Mechanism of Action. The herbicide acts as an interfacial glue, recruiting Aux/IAA repressors to the E3 Ligase complex, triggering their destruction.[1]

Experimental Protocols for Validation

To verify the efficacy of "Methyl 4,5-dichloropicolinate" derivatives in your lab, use the following standardized protocols.

A. Synthesis Validation (Small Scale)
  • Starting Material: Dissolve 1.0 eq of Methyl 4,5-dichloropicolinate in DMSO.

  • Amination: Add 2.0 eq of aqueous Ammonia (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[1] Heat to 80°C for 4 hours. Monitor TLC for disappearance of starting material (conversion to 4-amino-5-chloropicolinate).[1]
    
  • Chlorination: Treat the isolated intermediate with NCS (N-chlorosuccinimide) in DMF at 60°C to install the C3-chloro group.[1][2]

  • Coupling: Perform Suzuki-Miyaura coupling with an aryl-boronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) using ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     catalyst.[1]
    
B. Arabidopsis Root Growth Assay (High-Throughput)
  • Media Prep: Prepare 0.5x MS medium solidified with 1% agar.

  • Treatment: Supplement media with herbicide concentrations ranging from 0.01 nM to 1000 nM (dissolved in DMSO).[1] Include a DMSO-only control.

  • Planting: Sterilize Arabidopsis thaliana (Col-0) seeds and plate 10-15 seeds per replicate.

  • Incubation: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Measurement: Image plates and quantify primary root length using ImageJ. Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     using a log-logistic dose-response model.
    

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Source: National Institutes of Health (PMC) / Molecules.[1] URL:[Link]

  • Halauxifen-methyl (Ref: DE-729) - PPDB. Source:[1][2] University of Hertfordshire (AERU).[1] URL:[Link][1][2]

  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Source: ResearchGate (Bioorganic & Medicinal Chemistry).[1] URL:[Link]

Sources

Validation

Technical Comparison Guide: Methyl 4,5-Dichloropicolinate in Parallel Synthesis

Executive Summary In the context of fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis, the selection of the core scaffold dictates the diversity vector and the chemical fidelity of the library....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis, the selection of the core scaffold dictates the diversity vector and the chemical fidelity of the library. Methyl 4,5-dichloropicolinate (CAS: 115286-37-2) has emerged as a superior "linchpin" scaffold compared to its isomers (e.g., 4,6-dichloropicolinate) due to its electronically distinct halogen handles.

This guide analyzes the utility of Methyl 4,5-dichloropicolinate, demonstrating its capacity for sequential, highly regioselective functionalization . Unlike symmetric or electronically ambiguous scaffolds that require extensive purification to separate regioisomers, the 4,5-dichloro motif leverages the innate electronic bias of the pyridine ring to direct nucleophilic attack exclusively to C4, leaving C5 available for subsequent metal-catalyzed cross-coupling.

The Scaffold Advantage: Electronic Causality

To understand why this scaffold minimizes library defects, one must analyze the electronic environment of the pyridine ring.

  • C4 Position (The Electrophile): The chlorine at C4 is para to the ring nitrogen. The electron-withdrawing nature of the nitrogen creates a significant partial positive charge (

    
    ) at C4, stabilizing the Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution (SNAr).
    
  • C5 Position (The Cross-Coupling Partner): The chlorine at C5 is meta to the ring nitrogen. It is electronically deactivated toward SNAr but remains highly active for oxidative addition by Palladium(0) species.

  • C2 Ester (The Anchor): The methyl ester serves two roles: it inductively activates the ring further and acts as a "handle" for immobilization or final diversification (amidation).

Visualization: Reactivity Map

ReactivityMap Core Methyl 4,5-dichloropicolinate C4 C4-Cl: S_NAr Active (Para to N) Core->C4 Primary Diversity Vector (Amines/Thiols) C5 C5-Cl: Pd-Coupling Active (Meta to N) Core->C5 Secondary Diversity Vector (Boronic Acids) Ester C2-Ester: Amidation/Cyclization Core->Ester Tertiary Vector (Scaffold Release)

Figure 1: Functionalization map of Methyl 4,5-dichloropicolinate showing orthogonal reactivity zones.

Comparative Reactivity Profiling

The table below contrasts the 4,5-isomer with common alternatives used in medicinal chemistry libraries.

FeatureMethyl 4,5-dichloropicolinateMethyl 4,6-dichloropicolinate2,4-Dichloropyridine
SNAr Regiocontrol Excellent (>95:5) . C4 is significantly more reactive than C5.Moderate to Poor . Both C4 and C6 are activated by N. Sterics often dictate selectivity.Good . C4 is favored over C2, but C2 is still SNAr active under harsh conditions.
Orthogonal Coupling High . C5-Cl remains intact after C4-SNAr, ready for Suzuki/Buchwald.Medium . Bis-substitution is a common side reaction.Medium . Lack of C3/C5 substituent limits 3D geometry.
Library Suitability High . Distinct vectors allow "one-pot" sequential workflows.Medium . Requires purification of regioisomers.Low . Lacks the ester handle for easy elaboration.
Structural Outcome Access to 4,5-disubstituted picolinamides (Furopyridine precursors).Access to 4,6-disubstituted picolinamides.[1]Simple pyridine derivatives.[2][3]

Key Insight: The 4,6-isomer presents a "selectivity trap." While C4 is generally more reactive, the C6 position is also ortho to the nitrogen and activated. Small nucleophiles can attack C6, leading to inseparable mixtures in high-throughput formats. The 4,5-isomer avoids this by placing the second chlorine in the deactivated meta position.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed for parallel synthesis. They utilize "self-validating" logic: the conditions for Step 1 are orthogonal to Step 2, ensuring that unreacted starting material from Step 1 does not interfere chemically with Step 2 reagents in a destructive manner.

Protocol A: Regioselective SNAr at C4 (Displacement)

Objective: Install the first diversity element (R1) using an amine nucleophile.

  • Stoichiometry: Dissolve Methyl 4,5-dichloropicolinate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagents: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) followed by the amine building block (1.1 equiv).

    • Note: Use a slight excess of amine to drive completion.

  • Conditions: Heat to 60 °C for 4–6 hours.

    • Causality: 60 °C is sufficient to overcome the activation energy for C4 displacement but too low to trigger significant displacement at the deactivated C5 position [1].

  • Work-up (Library Scale): Dilute with EtOAc, wash with saturated NaHCO3 and brine. Concentrate.

    • Validation: LC-MS should show a single peak for the mono-chlorinated product. If bis-substitution is observed, lower temperature to 40 °C.

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Objective: Install the second diversity element (R2) at the C5 position.

  • Substrate: Use the crude intermediate from Protocol A (C4-amino-C5-chloropicolinate).

  • Catalyst System: Pd(dppf)Cl2·DCM (5 mol%).

    • Why this catalyst? The bidentate ferrocenyl ligand prevents β-hydride elimination and is robust against air/moisture, essential for library synthesis.

  • Base/Solvent: K2CO3 (3.0 equiv) in 1,4-Dioxane/Water (4:1).

  • Reagent: Aryl boronic acid (1.5 equiv).

  • Conditions: Heat to 90–100 °C for 12 hours under inert atmosphere (N2).

    • Mechanism:[4][5][6] The electron-rich amino group installed at C4 (from Step 1) actually pushes electron density into the ring. While this deactivates SNAr, it facilitates the oxidative addition of Pd(0) into the C5-Cl bond, making this step highly efficient [2].

Library Generation Workflow

The following diagram illustrates the logical flow for generating a 3-dimensional library (R1, R2, R3) using this scaffold.

LibraryWorkflow Start Methyl 4,5-dichloropicolinate Step1 Step 1: S_NAr (C4) Diversity: Amines (R1) Start->Step1 Selectivity >95% Inter1 Intermediate: 4-Amino-5-chloro-picolinate Step1->Inter1 Step2 Step 2: Suzuki Coupling (C5) Diversity: Boronic Acids (R2) Inter1->Step2 Pd(0) Insertion Inter2 Intermediate: 4,5-Disubstituted Picolinate Step2->Inter2 Step3 Step 3: Saponification & Amidation Diversity: Amines (R3) Inter2->Step3 Ester Hydrolysis Final Final Library: Trisubstituted Picolinamides Step3->Final

Figure 2: Sequential parallel synthesis workflow for 4,5-disubstituted picolinates.

References

  • Regioselective Control of SNAr Amination. Journal of Organic Chemistry. Validated mechanistic insight on chloropyrimidine/pyridine regioselectivity. [Link]

  • Suzuki-Miyaura Coupling Mechanism and Catalyst Selection. Organic Chemistry Portal. Comprehensive guide on Pd-cycle and ligand effects for deactivated chlorides. [Link]

  • Methyl 4,5-dichloropicolinate Product Data. PubChem. Chemical and physical property verification. [Link]

  • Quinolin-4-ones and Pyridine Scaffolds in Medicine. MDPI. Contextualizes the use of picolinate cores in bioactive molecule synthesis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4,5-Dichloropicolinate: Proper Disposal &amp; Handling Guide

[1] Executive Summary & Chemical Profile[2] Methyl 4,5-dichloropicolinate (CAS: 1256834-28-2) is a halogenated pyridine derivative commonly used as an intermediate in the synthesis of agrochemicals (synthetic auxins) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2]

Methyl 4,5-dichloropicolinate (CAS: 1256834-28-2) is a halogenated pyridine derivative commonly used as an intermediate in the synthesis of agrochemicals (synthetic auxins) and pharmaceutical scaffolds.

Critical Disposal Directive: Due to the presence of two chlorine atoms on the pyridine ring, this compound and all its waste streams must be classified as Halogenated Organic Waste . Under no circumstances should this material enter non-halogenated solvent streams or municipal water systems.

Chemical Identity & Hazard Data[2][3][4][5][6]
PropertySpecification
Chemical Name Methyl 4,5-dichloro-2-pyridinecarboxylate
CAS Number 1256834-28-2 (Isomer specific)
Molecular Formula C₇H₅Cl₂NO₂
Physical State Solid (typically off-white powder) or Viscous Oil (if impure)
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic Toxicity
Waste Code (RCRA) D001 (Ignitable - if in solvent), Halogenated Organic

Pre-Disposal Assessment: The "Stop & Think" Protocol

Before moving material to waste containers, a Senior Scientist assesses the context of the waste. Blindly dumping chemicals leads to safety incidents and inflated disposal costs.

A. Is the Waste "Reactive"?

While the methyl ester itself is relatively stable, it is often synthesized using thionyl chloride (


) or oxalyl chloride.
  • Scenario: If you are disposing of a crude reaction mixture, does it contain unreacted chlorinating agents?

  • Action: If yes, the mixture must be quenched (typically with methanol or bicarbonate solution) before entering the waste drum to prevent pressure buildup.

B. The Halogen Rule (Cost & Safety)

Disposal facilities incinerate halogenated waste at significantly higher temperatures (>1100°C) to prevent the formation of dioxins and furans.

  • The Mistake: Pouring 100 mL of this dichloropicolinate solution into a 20L drum of non-halogenated acetone.

  • The Consequence: You have now converted 20L of cheap waste into 20L of expensive halogenated waste.

  • The Protocol: Always segregate.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of Methyl 4,5-dichloropicolinate in various states.

DisposalWorkflow Start Waste Identification: Methyl 4,5-dichloropicolinate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag (Poly) Label: Toxic/Irritant Solid->SolidPack ReactiveCheck Contains Unreacted Thionyl Chloride/Acids? Liquid->ReactiveCheck Quench Quench Procedure: Slow addition of MeOH/Ice ReactiveCheck->Quench Yes Segregation Segregation: HALOGENATED Stream ReactiveCheck->Segregation No Quench->Segregation LiquidPack Carboy: High-Density Polyethylene (HDPE) Segregation->LiquidPack Final Satellite Accumulation Area (SAA) Pickup SolidPack->Final LiquidPack->Final

Figure 1: Decision matrix for segregating and packaging halogenated pyridine waste streams.

Detailed Step-by-Step Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf inventory, spill cleanup solids, or isolated product.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety glasses, and lab coat. Use a particulate respirator (N95) if the powder is fine/dusty.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth plastic jar.

    • Why? Glass jars can break in the waste drum. Plastic is preferred for solids.

  • Secondary Containment: Place the primary bag/jar inside a second bag (Double Bagging).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Methyl 4,5-dichloropicolinate".[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Placement: Deposit into the "Solid Hazardous Waste" drum.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction filtrates or HPLC waste containing the compound.

  • Compatibility Check: Ensure the liquid waste carboy is designated for Halogenated Solvents .

    • Warning: Never add this to an "Acid Waste" container if the solution contains organic solvents, as this can create exothermic reactions.

  • Solvent Carrier: If you have a small amount of pure oil/residue, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate before disposal.

    • Why? Viscous oils can stick to the carboy neck and pose exposure risks to EHS personnel.

  • Transfer: Pour into the Halogenated Waste Carboy using a funnel to prevent splashing.

  • Log It: Immediately update the waste log sheet attached to the carboy.

    • Entry: "Halogenated Pyridine Esters" or specific chemical name.

Protocol C: Empty Container Management (The Triple Rinse Rule)

RCRA regulations require containers to be "RCRA Empty" before throwing them in the trash.

  • Rinse 1: Add a small volume of compatible solvent (e.g., Acetone or DCM) to the empty bottle. Cap and shake. Pour rinsate into Halogenated Liquid Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out the label on the bottle. Write "EMPTY".

  • Disposal: Place the bottle in the glass recycling or trash (depending on local facility rules for chemically contaminated glass).

Emergency Response: Spill Procedures

In the event of a spill outside the fume hood, immediate action determines safety.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<100mL/g) Inside Lab Assess->Minor Major Major (>100mL/g) Or Public Area Assess->Major PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS Major->Evacuate Absorb Absorb/Cover: Vermiculite or Pads PPE->Absorb Collect Collect into Waste Bag Absorb->Collect Clean Wash Surface (Soap/Water) Collect->Clean

Figure 2: Workflow for managing spills of methyl 4,5-dichloropicolinate.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, clay, or polypropylene pads (universal or oil-only).

  • Neutralizer: Not required (compound is neutral), but soapy water is best for final surface cleaning to remove the oily residue.

  • Decontamination: Since halogenated pyridines can be persistent, wipe the area twice with a detergent solution after the bulk material is removed.

References

  • PubChem. (n.d.). Methyl 4-chloropicolinate (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link]

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved October 26, 2023, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.